Product packaging for (S)-Indacaterol(Cat. No.:)

(S)-Indacaterol

Cat. No.: B602117
M. Wt: 428.9 g/mol
InChI Key: AUUXBAOWHVOGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Indacaterol is a stereoisomer of the long-acting beta-2 adrenoceptor agonist (LABA) Indacaterol. It is crucial to note that the therapeutically developed and clinically used form of this compound is the (R)-enantiomer , which is an ultra-long-acting bronchodilator approved for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD) . The (S)-enantiomer is offered for research purposes to study its distinct pharmacological profile and potential effects. Mechanism of Action: Indacaterol operates as a selective β2-adrenoceptor agonist. Its mechanism involves binding to β2-adrenoceptors on the smooth muscle of the airways, which stimulates intracellular adenylate cyclase. This increases the level of cyclic adenosine monophosphate (cAMP), leading to the relaxation of bronchial smooth muscle and bronchodilation . The (R)-enantiomer is characterized by a rapid onset of action (within 5 minutes) and a sustained duration of effect of up to 24 hours, allowing for once-daily dosing . Research Applications: As a research chemical, this compound is used in preclinical studies to investigate the structure-activity relationships of beta-2 agonists, with a particular focus on how stereochemistry influences receptor binding, efficacy, duration of action, and safety profile. It serves as a valuable comparative tool for understanding the pharmacodynamics and pharmacokinetics of its therapeutically active counterpart. Chemical & Safety Information: This product is labeled "For Research Use Only" and is strictly not for diagnostic or therapeutic use, including any form of human consumption. Key Chemical Properties • Molecular Formula: C₂₄H₂₈N₂O₃ • CAS Number: 753498-25-8 (for Indacaterol maleate) • Storage: Store below 30°C in a dry place, protected from light and moisture .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29ClN2O3 B602117 (S)-Indacaterol

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.ClH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUXBAOWHVOGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chiral Synthesis and Purification of (S)-Indacaterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis and purification of (S)-Indacaterol, a potent, ultra-long-acting β2-adrenergic agonist. The document details established synthetic routes, including asymmetric synthesis and chiral resolution, and outlines robust purification protocols essential for obtaining the enantiomerically pure active pharmaceutical ingredient (API).

Introduction to this compound

This compound, chemically known as (R)-5-[2-(5,6-diethylindan-2-ylamino)-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one, is the single R-enantiomer of Indacaterol.[1] It is a widely prescribed treatment for chronic obstructive pulmonary disease (COPD). The stereochemistry of the molecule is crucial for its pharmacological activity, making the enantioselective synthesis and rigorous purification critical aspects of its manufacturing process. This guide focuses on the key chemical transformations and separation techniques employed to produce high-purity this compound.

Chiral Synthesis of this compound

Two primary strategies are predominantly employed for the chiral synthesis of this compound: asymmetric synthesis to directly obtain the desired enantiomer and chiral resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction

A key approach to asymmetric synthesis involves the enantioselective reduction of a prochiral ketone intermediate using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.[2][3] This method establishes the desired stereocenter early in the synthetic sequence.

This protocol describes the asymmetric reduction of 5-(chloroacetyl)-8-(benzyloxy)-2(1H)-quinolinone to the corresponding chiral alcohol, a key intermediate in the synthesis of this compound.

  • Catalyst Preparation (in situ):

    • In a flame-dried, inert atmosphere (Nitrogen or Argon) reactor, dissolve (S)-α,α-Diphenyl-2-pyrrolidinemethanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C.

    • Slowly add a 1.0 M solution of Borane-THF complex (BH₃·THF) (1.2 equivalents) dropwise. Vigorous hydrogen evolution will be observed.

    • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to 0°C.

    • In a separate flask, dissolve 5-(chloroacetyl)-8-(benzyloxy)-2(1H)-quinolinone (1.0 equivalent) in anhydrous THF.

    • Slowly add the ketone solution to the catalyst mixture over a period of 30 minutes, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0°C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M hydrochloric acid (HCl) and stir for another 30 minutes.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chiral alcohol.

The resulting chiral alcohol is then converted to this compound through subsequent reaction steps, including the formation of an epoxide or a related intermediate, followed by coupling with 2-amino-5,6-diethylindan.

Synthesis via Chiral Resolution

An alternative and widely used industrial approach involves the synthesis of a racemic mixture of a key intermediate, followed by chiral resolution to separate the desired (R)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.

This protocol outlines the resolution of racemic 5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-8-benzyloxy-(1H)-quinolin-2-one.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic intermediate (1.0 equivalent) in a suitable solvent, such as ethanol or a mixture of dichloromethane and isopropanol, by heating to reflux.

    • In a separate flask, dissolve Dibenzoyl-L-tartaric acid monohydrate (1.2 equivalents) in the same solvent, with heating if necessary.

    • Add the resolving agent solution to the solution of the racemic intermediate while maintaining the elevated temperature.

  • Crystallization and Isolation:

    • Allow the mixture to cool slowly to room temperature, then further cool to 0-5°C to promote crystallization.

    • The diastereomeric salt of the (R)-enantiomer will preferentially crystallize.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum. The yield of the desired diastereomeric salt can be up to 98%.

  • Liberation of the Free Base:

    • Suspend the isolated diastereomeric salt in a mixture of dichloromethane and water.

    • Add an aqueous solution of a base, such as 6N sodium hydroxide, and stir until the solid dissolves and two clear phases are formed.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched free base.

The enriched intermediate is then deprotected (e.g., by hydrogenation to remove the benzyl group) to yield this compound.

Purification of this compound

Achieving the high purity required for a pharmaceutical ingredient necessitates robust purification methods. For this compound, this is typically accomplished through crystallization of the free base or, more commonly, through the formation and crystallization of a pharmaceutically acceptable salt, such as the maleate salt.

Purification via Salt Formation and Crystallization

The formation of acid addition salts is a common strategy to purify intermediates and the final API, often avoiding the need for tedious column chromatography.

  • Salt Formation:

    • Dissolve the crude this compound free base in a suitable solvent, such as isopropanol or ethanol, at an elevated temperature (e.g., 70-80°C).

    • In a separate vessel, dissolve maleic acid (0.9-1.0 equivalents) in the same solvent.

    • Add the maleic acid solution to the this compound solution while maintaining the temperature.

  • Crystallization and Isolation:

    • Stir the mixture at the elevated temperature for approximately 30 minutes.

    • Slowly cool the mixture to room temperature (20-25°C) to induce crystallization.

    • Further cool to 0-5°C and maintain for a period to maximize the yield.

    • Filter the resulting solid, wash with cold isopropanol, and dry under vacuum to obtain pure Indacaterol maleate.

This process can yield Indacaterol maleate with a purity exceeding 99.5% as determined by HPLC.

Chiral High-Performance Liquid Chromatography (HPLC)

For analytical determination of enantiomeric purity and for small-scale preparative separation, chiral HPLC is an indispensable tool.

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD), are commonly effective.

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol like 2-propanol or ethanol. For basic compounds like Indacaterol, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.

  • Detection: UV detection at a suitable wavelength (e.g., 260 nm) is generally used.

Data Presentation

The following tables summarize key quantitative data for the synthesis and purification of this compound and its intermediates, compiled from various sources.

Method Intermediate/Product Yield (%) Enantiomeric Excess (e.e. %) Purity (HPLC %)
Asymmetric Synthesis(R)-8-(benzyloxy)-5-(1-hydroxy-2-chloroethyl)quinolin-2(1H)-one>90>95Not specified
Chiral Resolution8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-(1H)-quinolin-2-one benzoate59>99>99
Final ProductThis compound Maleate79>99.899.6

Table 1: Summary of Yields and Purity in this compound Synthesis.

Purification Method Starting Material Final Product Yield (%) Purity (HPLC %) Enantiomeric Purity (e.e. %)
Crystallization of Benzoate SaltCrude 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-(1H)-quinolin-2-onePurified Benzoate Salt67>99Not specified
Crystallization of Maleate SaltCrude this compoundThis compound Maleate79-9399.6-99.7>99.8

Table 2: Purification Efficiency for this compound and Key Intermediates.

Visualizations

The following diagrams illustrate the key workflows for the chiral synthesis and purification of this compound.

Chiral_Synthesis_Asymmetric cluster_start Starting Material cluster_reduction Asymmetric Reduction cluster_intermediate Chiral Intermediate cluster_coupling Coupling cluster_final Final Product A 5-(Chloroacetyl)-8- (benzyloxy)-2(1H)-quinolinone B Prochiral Ketone A->B C CBS Catalyst + BH3-THF D (R)-8-(Benzyloxy)-5-(1-hydroxy- 2-chloroethyl)quinolin-2(1H)-one B->D Enantioselective Reduction E Protected this compound D->E Further Steps F 2-Amino-5,6-diethylindan G This compound E->G Deprotection Chiral_Resolution_Purification A Racemic 5-[2-(5,6-diethyl-indan-2-ylamino)- 1-hydroxyethyl]-8-benzyloxy-(1H)-quinolin-2-one C Formation of Diastereomeric Salts A->C B Dibenzoyl-L-tartaric Acid B->C D Fractional Crystallization C->D E Insoluble Diastereomeric Salt ((R)-Amine + (L)-Acid) D->E F Soluble Diastereomeric Salt ((S)-Amine + (L)-Acid) (in mother liquor) D->F G Liberation of Free Base (Base Treatment) E->G H Enantiomerically Enriched (R)-Intermediate G->H I Deprotection (e.g., Hydrogenation) H->I J Crude this compound I->J L Crystallization J->L K Maleic Acid K->L M Pure this compound Maleate L->M

References

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Indacaterol for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the core physical and chemical properties of (S)-Indacaterol, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate laboratory work and advance research initiatives involving this ultra-long-acting beta-2 adrenergic agonist.

Chemical Identity and Physical Properties

This compound is the enantiomer of Indacaterol that is not used therapeutically. The active pharmaceutical ingredient is the (R)-enantiomer. This document focuses on the properties of the (S)-enantiomer for research purposes, such as in chiral separation and impurity analysis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-[(1S)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one hydrochloride[1]
Molecular Formula C₂₄H₂₉ClN₂O₃[1]
Molecular Weight 428.9 g/mol [1]
CAS Number 1235445-80-3[1]
Appearance Solid. The related (R)-enantiomer is a white to off-white solid.[2]
Melting Point 195-202 °C (with decomposition) for the racemate, Indacaterol.
Boiling Point 660.3±55.0 °C (Predicted for the free base)
pKa 10.86±0.70 (Predicted for a related intermediate)
logP 3.3 (Computed for the racemate, Indacaterol)

Table 2: Solubility of Indacaterol

SolventSolubilitySource(s)
DMSOSparingly soluble
MethanolSparingly soluble

Mechanism of Action and Signaling Pathway

Indacaterol is a potent and selective beta-2 adrenergic receptor agonist. Its therapeutic effect is mediated through the stimulation of these receptors in the smooth muscle of the airways, leading to bronchodilation. The binding of Indacaterol to the beta-2 adrenergic receptor initiates a cascade of intracellular events.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Indacaterol_Signaling_Pathway Indacaterol This compound Beta2AR Beta-2 Adrenergic Receptor Indacaterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway for Indacaterol.

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the determination of the purity of this compound using Reverse-Phase HPLC.

Objective: To determine the purity of an this compound sample and to detect the presence of any impurities.

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Triethylamine

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV or fluorescence detector

Chromatographic Conditions (Example):

  • Mobile Phase A: 2.2 pH potassium dihydrogen phosphate buffer

  • Mobile Phase B: Acetonitrile and Methanol mixture

  • Gradient: A gradient elution may be necessary to separate all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45 °C

  • Detection: UV at 210 nm and 248 nm or Fluorescence detection.

  • Injection Volume: 20 µL

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phases as specified. Degas the mobile phases before use.

  • Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., water and methanol, 20:80) to obtain a known concentration.

  • Preparation of Sample Solution: Prepare the this compound sample solution in the same manner as the standard solution.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions into the chromatograph.

  • Data Analysis: Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. The percentage purity can be calculated using the following formula:

    % Purity = (Area of Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

HPLC_Purity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate StandardSol Prepare Standard Solution Inject Inject Solutions StandardSol->Inject SampleSol Prepare Sample Solution SampleSol->Inject Equilibrate->Inject Record Record Chromatograms Inject->Record Analyze Analyze Peak Areas Record->Analyze Calculate Calculate Purity Analyze->Calculate

Workflow for HPLC Purity Analysis.
Chiral Separation of Indacaterol Enantiomers

This protocol outlines a method for the separation of (R)- and this compound enantiomers, which is crucial for quality control and enantiomeric purity assessment.

Objective: To separate and quantify the enantiomers of Indacaterol.

Methodology: Cyclodextrin-Electrokinetic Chromatography

Materials and Reagents:

  • Indacaterol racemic standard and sample containing this compound

  • Carboxymethyl-α-cyclodextrin (as chiral selector)

  • Sodium formate buffer

  • Capillary electrophoresis instrument with a UV detector

  • Fused-silica capillary

Experimental Conditions:

  • Chiral Selector: 0.7% (m/v) carboxymethyl-α-cyclodextrin

  • Background Electrolyte: 50 mM sodium formate buffer (pH 4.0)

  • Injection: Short-end injection

  • Separation Voltage: To be optimized

  • Capillary Temperature: To be optimized

  • Detection: UV detection at an appropriate wavelength

Procedure:

  • Prepare the background electrolyte containing the chiral selector.

  • Condition the capillary according to the manufacturer's instructions.

  • Prepare the sample and standard solutions in the background electrolyte.

  • Perform the electrophoretic separation by injecting the sample and applying the separation voltage.

  • Detect the enantiomers as they migrate past the detector. The different interaction of each enantiomer with the chiral selector will result in different migration times, allowing for their separation.

  • Quantify the amount of this compound by comparing its peak area to that of a standard of known concentration.

Chiral_Separation_Workflow cluster_prep Preparation cluster_separation Separation cluster_detection Detection & Quantification PrepareBGE Prepare Background Electrolyte with Chiral Selector ConditionCapillary Condition Capillary PrepareBGE->ConditionCapillary PrepareSample Prepare Sample and Standard Solutions ConditionCapillary->PrepareSample InjectSample Inject Sample PrepareSample->InjectSample ApplyVoltage Apply Separation Voltage InjectSample->ApplyVoltage DetectEnantiomers Detect Enantiomers ApplyVoltage->DetectEnantiomers Quantify Quantify this compound DetectEnantiomers->Quantify

Workflow for Chiral Separation of Indacaterol Enantiomers.

Chemical Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound for research applications.

Storage Conditions:

  • Store in a well-ventilated place.

  • Keep the container tightly closed.

  • For long-term stability, store at -20°C.

Chemical Stability:

  • This compound is stable under recommended storage conditions.

  • Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.

  • Under fire conditions, it may decompose and emit toxic fumes.

Conclusion

This technical guide provides essential physical and chemical data, along with foundational experimental protocols for this compound. The presented information, tables, and diagrams are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry, facilitating the design and execution of experiments involving this compound. For precise quantitative analysis, it is always recommended to validate these methods in your own laboratory setting.

References

(S)-Indacaterol: A Comprehensive Technical Guide to its Beta-2 Adrenergic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the binding affinity of (S)-Indacaterol for the beta-2 adrenergic receptor (β2AR). It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the quantitative binding data, the experimental protocols used for its determination, and the associated signaling pathways.

Introduction to this compound and the Beta-2 Adrenergic Receptor

This compound is a novel, ultra-long-acting beta-2 adrenergic agonist (ultra-LABA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its therapeutic effect is primarily mediated through its high-affinity binding to and activation of the β2AR, a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle cells of the airways.[1][4] Activation of the β2AR initiates a signaling cascade that leads to bronchodilation, thereby alleviating the symptoms of obstructive airway diseases. Indacaterol is administered as the pure (R)-enantiomer.

Binding Affinity of this compound for the Beta-2 Adrenergic Receptor

The binding affinity of this compound to the β2AR has been quantified using various in vitro assays, typically reported as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the negative logarithm of the inhibition constant (pKi). These values are crucial for understanding the drug's potency and selectivity.

Table 1: Quantitative Binding Affinity Data for this compound

Receptor SubtypeSpeciesExpression SystemRadioligandAffinity MetricValueReference
Beta-2 Adrenergic ReceptorHumanCHO cells[125I]iodo-(+/-)-cyanopindololpKi7.69
Beta-2 Adrenergic ReceptorHumanCHO cells[125I]iodo-(+/-)-cyanopindololKi20.6 nM
Beta-2 Adrenergic ReceptorNot SpecifiedNot SpecifiedNot SpecifiedpKi5.48
Beta-1 Adrenergic ReceptorNot SpecifiedNot SpecifiedNot SpecifiedpKi7.36
Beta-3 Adrenergic ReceptorNot SpecifiedNot SpecifiedNot Specified>20-fold lower affinity than for β2AR

Note: Discrepancies in reported pKi values may arise from variations in experimental conditions, such as cell lines, radioligands, and assay buffers.

In vitro studies have demonstrated that indacaterol exhibits more than 24-fold greater agonist activity at beta-2 receptors compared to beta-1 receptors and 20-fold greater agonist activity compared to beta-3 receptors.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity is predominantly carried out using radioligand binding assays. The following outlines a typical protocol for a competition binding assay to determine the Ki of this compound for the β2AR.

3.1. Membrane Preparation

  • Cell Culture and Lysis: Cells expressing the human β2AR (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are then lysed in a cold buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • Differential Centrifugation: The cell lysate is subjected to centrifugation at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 30,000 x g) to pellet the cell membranes.

  • Resuspension and Storage: The membrane pellet is washed and resuspended in a binding buffer. For long-term storage, a cryoprotectant like 10% glycerol is added, and the membranes are stored at -80°C.

  • Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3.2. Competition Binding Assay

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radioligand that binds to the β2AR (e.g., [125I]iodo-(+/-)-cyanopindolol), and varying concentrations of the unlabeled competitor ligand, this compound.

  • Incubation: The plates are incubated for a specific period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine. This separates the bound radioligand from the unbound. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. From this curve, the IC50 value is determined, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay CellCulture Cell Culture (β2AR expressing cells) Lysis Cell Lysis CellCulture->Lysis Centrifugation Differential Centrifugation Lysis->Centrifugation Resuspension Resuspension & Storage (-80°C) Centrifugation->Resuspension ProteinAssay Protein Quantification Resuspension->ProteinAssay AssaySetup Assay Setup (Membranes + Radioligand + this compound) ProteinAssay->AssaySetup Incubation Incubation (to reach equilibrium) AssaySetup->Incubation Filtration Vacuum Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Competition Binding Assay Workflow.

Beta-2 Adrenergic Receptor Signaling Pathway

The binding of this compound to the β2AR triggers a cascade of intracellular events, known as the canonical signaling pathway, which ultimately leads to bronchodilation.

  • Agonist Binding: this compound binds to the extracellular domain of the β2AR.

  • G-Protein Activation: This binding induces a conformational change in the receptor, which promotes its coupling to the heterotrimeric Gs protein. This coupling facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of its catalytic subunits.

  • Smooth Muscle Relaxation: Activated PKA phosphorylates various downstream targets, including myosin light-chain kinase, which leads to the relaxation of airway smooth muscle and results in bronchodilation.

signaling_pathway Indacaterol This compound B2AR β2-Adrenergic Receptor Indacaterol->B2AR Binds to Gs Gs Protein (GDP) B2AR->Gs Activates Gs_act Gs Protein (GTP) Gs->Gs_act GDP/GTP Exchange AC Adenylyl Cyclase Gs_act->AC Activates AC_act Activated Adenylyl Cyclase AC->AC_act ATP ATP cAMP cAMP ATP->cAMP Catalyzes PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_act Activated Protein Kinase A PKA->PKA_act Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_act->Relaxation Leads to

Canonical β2AR Signaling Pathway.

Conclusion

This compound is a high-affinity agonist for the beta-2 adrenergic receptor. Its binding characteristics have been thoroughly evaluated using radioligand binding assays, which confirm its potent interaction with the receptor. This high-affinity binding is the initial step in a well-defined signaling cascade that results in significant and sustained bronchodilation, making this compound an effective therapeutic agent for obstructive airway diseases. The detailed understanding of its binding affinity and mechanism of action is fundamental for the development of new and improved respiratory medicines.

References

Preclinical Pharmacodynamics of (S)-Indacaterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is a long-acting β2-adrenergic receptor agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). As a chiral molecule, it exists as two enantiomers: (R)-Indacaterol and (S)-Indacaterol. The commercially available and clinically investigated form of indacaterol is the pure (R)-enantiomer.[1] This in-depth guide focuses on the preclinical pharmacodynamics of Indacaterol, with a specific emphasis on the stereoselective properties that render the (R)-enantiomer as the active moiety. Due to the significantly lower pharmacological activity of the (S)-enantiomer, preclinical data for this specific isomer is limited. This document will synthesize the available preclinical data for Indacaterol, which primarily pertains to the (R)-enantiomer, and provide context for the stereoselectivity of its pharmacodynamic effects.

Core Pharmacodynamics of Indacaterol

Mechanism of Action

Indacaterol exerts its therapeutic effect through selective agonism at the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed in the smooth muscle cells of the airways.[2] Binding of Indacaterol to the β2-receptor initiates a signaling cascade involving the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in the relaxation of bronchial smooth muscle and consequent bronchodilation.

Indacaterol (R)-Indacaterol Beta2_Receptor β2-Adrenergic Receptor Indacaterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to cluster_0 Tissue Preparation cluster_1 Experimental Setup cluster_2 Data Acquisition & Analysis Euthanasia Euthanasia Dissection Dissection Euthanasia->Dissection Tracheal_Rings Tracheal_Rings Dissection->Tracheal_Rings Mounting Mounting Tracheal_Rings->Mounting in Organ Bath Contraction Contraction Mounting->Contraction with Histamine/ Methacholine Drug_Addition Drug_Addition Contraction->Drug_Addition Cumulative Concentrations Measurement Measurement Drug_Addition->Measurement Isometric Relaxation Data_Analysis Data_Analysis Measurement->Data_Analysis EC50, Emax Start CHO cells expressing β2-receptor Culture Cell Culture Start->Culture Plating Plate cells in multi-well plates Culture->Plating Incubation Incubate with This compound + IBMX Plating->Incubation Lysis Cell Lysis Incubation->Lysis Detection cAMP Detection (e.g., HTRF) Lysis->Detection Analysis Data Analysis (EC50, Emax) Detection->Analysis End Results Analysis->End

References

In Vitro Characterization of (S)-Indacaterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of (S)-Indacaterol, a novel, ultra-long-acting β2-adrenergic receptor agonist. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates critical signaling pathways and experimental workflows.

Quantitative Pharmacology of this compound

The in vitro profile of this compound has been extensively studied to determine its affinity, potency, and selectivity for the β2-adrenergic receptor. The following tables summarize the key quantitative data from various studies, providing a comparative perspective with other well-established β2-agonists.

Table 1: Receptor Binding Affinity of this compound and Other β2-Agonists
CompoundReceptor SubtypeTest SystemDissociation Constant (Ki)Reference
This compound Human β2-adrenoceptorRecombinant CHO cells1.6 nM[1]
SalmeterolHuman β2-adrenoceptorRecombinant CHO cells0.4 nM[1]
FormoterolHuman β2-adrenoceptorRecombinant CHO cells1.1 nM[1]
SalbutamolHuman β2-adrenoceptorRecombinant CHO cells11.2 nM[1]
This compound Human β1-adrenoceptorRecombinant CHO cells38.0 nM[1]
This compound Human β3-adrenoceptorRecombinant CHO cells2.5 nM
Table 2: Functional Potency and Efficacy of this compound and Other β2-Agonists
CompoundAssayTest SystempEC50EC50Maximal Effect (Emax) (% of Isoprenaline)Reference
This compound cAMP AccumulationRecombinant CHO cells expressing human β2-adrenoceptor8.06 ± 0.028.7 nM73 ± 1%
FormoterolcAMP AccumulationRecombinant CHO cells expressing human β2-adrenoceptor8.404.0 nM90%
SalmeterolcAMP AccumulationRecombinant CHO cells expressing human β2-adrenoceptor8.0010.0 nM38%
SalbutamolcAMP AccumulationRecombinant CHO cells expressing human β2-adrenoceptor7.3050.1 nM47%
This compound RelaxationIsolated human bronchi8.82 ± 0.411.5 nM77 ± 5%
FormoterolRelaxationIsolated human bronchi9.84 ± 0.220.14 nM94 ± 1%
SalmeterolRelaxationIsolated human bronchi8.36 ± 0.164.4 nM74 ± 4%
SalbutamolRelaxationIsolated human bronchi8.43 ± 0.223.7 nM84 ± 4%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. This section outlines the protocols for two key assays used in the characterization of this compound.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This assay determines the binding affinity of a compound for the β2-adrenergic receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

  • Radioligand: [3H]-CGP12177, a hydrophilic β-adrenoceptor antagonist.

  • Test Compound: this compound and other β2-agonists.

  • Non-specific Binding Control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: CHO cells expressing the human β2-adrenoceptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension.

    • 25 µL of assay buffer (for total binding) or 25 µL of propranolol (for non-specific binding).

    • 25 µL of varying concentrations of the test compound (e.g., this compound).

    • 25 µL of [3H]-CGP12177 (at a concentration close to its Kd, typically 1-2 nM).

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Potency

This assay measures the ability of a β2-agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenergic signaling pathway.

Materials:

  • Cells: Human airway smooth muscle (HASM) cells or CHO cells stably expressing the human β2-adrenergic receptor.

  • Test Compound: this compound and other β2-agonists.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

  • Cell Lysis Buffer (if required by the kit).

  • Plate Reader capable of detecting the signal from the chosen assay kit.

Procedure:

  • Cell Culture: Culture the cells in appropriate media until they reach a suitable confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

  • Assay Preparation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with stimulation buffer.

    • Add 50 µL of stimulation buffer containing varying concentrations of the test compound to each well.

  • Stimulation: Incubate the plate at 37°C for 30 minutes to allow for agonist-induced cAMP production.

  • Cell Lysis and Detection (HTRF Example):

    • Add 50 µL of cell lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

    • The maximal response (Emax) is determined as the upper plateau of the dose-response curve and is often expressed as a percentage of the response to a full agonist like isoprenaline.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental processes involved in the in vitro characterization of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Indacaterol This compound b2AR β2-Adrenergic Receptor Indacaterol->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Target Proteins

Caption: β2-Adrenergic Receptor Signaling Pathway.

G start Start prep Prepare Cell Membranes (with β2-AR) start->prep setup Set up Assay Plate: Membranes, Radioligand ([3H]-CGP12177), Test Compound / Control prep->setup incubate Incubate (37°C, 60 min) setup->incubate filter Filter and Wash to separate bound from unbound radioligand incubate->filter count Scintillation Counting to measure radioactivity filter->count analyze Data Analysis: Calculate Ki from IC50 count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

G start Start plate_cells Plate Cells (e.g., HASM or CHO-β2AR) start->plate_cells add_agonist Add Test Compound (this compound) at various concentrations plate_cells->add_agonist incubate Incubate (37°C, 30 min) to stimulate cAMP production add_agonist->incubate lyse_detect Cell Lysis and Addition of Detection Reagents (e.g., HTRF) incubate->lyse_detect read_plate Read Plate on a compatible reader lyse_detect->read_plate analyze Data Analysis: Calculate EC50 and Emax read_plate->analyze end End analyze->end

Caption: cAMP Accumulation Assay Workflow.

References

Enantiomer-Specific Biological Activity of (S)-Indacaterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacaterol is a long-acting β2-adrenergic receptor (β2-AR) agonist utilized in the maintenance bronchodilator treatment of chronic obstructive pulmonary disease (COPD). It is marketed as a single enantiomer, (R)-indacaterol. This technical guide provides an in-depth analysis of the enantiomer-specific biological activity of indacaterol, focusing on the pharmacologically active (R)-enantiomer. Due to the development of indacaterol as a single enantiomer drug, publicly available data on the biological activity of the (S)-enantiomer is scarce. This guide summarizes the available quantitative data for (R)-indacaterol, details relevant experimental protocols, and presents signaling pathways and experimental workflows.

Core Data Summary

The biological activity of indacaterol is primarily attributed to the (R)-enantiomer. Preclinical studies have extensively characterized its interaction with the β2-adrenergic receptor.

Table 1: Receptor Binding Affinity of (R)-Indacaterol
CompoundReceptorAssay TypepKiReference
(R)-IndacaterolHuman β2-AdrenoceptorRadioligand Binding5.48[1]
(R)-IndacaterolHuman β1-AdrenoceptorRadioligand Binding7.36[1]

Note: A lower pKi value indicates higher binding affinity.

Table 2: Functional Activity of (R)-Indacaterol at the Human β2-Adrenoceptor
CompoundParameterValueAssay TypeReference
(R)-IndacaterolpEC508.67 ± 0.24cAMP Accumulation[2]
(R)-IndacaterolIntrinsic Activity (Emax)High-efficacy agonistcAMP Accumulation[2]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Intrinsic activity (Emax) refers to the maximal effect of an agonist relative to a full agonist.

Enantiomer Specificity: The Case of (S)-Indacaterol

Indacaterol is developed and marketed as the pure (R)-enantiomer[3]. This is a common strategy in drug development when one enantiomer is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like (R)-indacaterol initiates a well-characterized signaling cascade. The binding of the agonist causes a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Indacaterol (R)-Indacaterol (Agonist) beta2AR β2-Adrenergic Receptor Indacaterol->beta2AR Binds to Gs Gs Protein (inactive) beta2AR->Gs Activates Gs_active Gs Protein (active) beta2AR->Gs_active Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs_active->AC Stimulates ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) cAMP->PKA_active Activates Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled compound (e.g., (R)- or this compound) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.

Radioligand_Binding_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Membranes (with β2-AR) Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Prepare Radioligand (e.g., [3H]-CGP 12177) Radioligand->Incubate Test_Compound Prepare Test Compound ((R)- or this compound) Test_Compound->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity on filter Filter->Count Analyze Analyze data to determine Ki Count->Analyze cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cells Culture cells expressing β2-Adrenergic Receptor Stimulate Stimulate cells with varying concentrations of (R)- or this compound Cells->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect Detect cAMP levels (e.g., using HTRF or ELISA) Lyse->Detect Analyze Generate dose-response curve and determine EC50 and Emax Detect->Analyze

References

(S)-Indacaterol: A Technical Guide to its Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Indacaterol is an ultra-long-acting β2-adrenergic receptor (ultra-LABA) agonist utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to induce prolonged bronchodilation. This technical guide provides an in-depth exploration of the cellular signaling pathways activated by this compound. The document elucidates the canonical Gs-protein-cAMP-PKA pathway, discusses the potential for biased agonism and β-arrestin-mediated signaling, and furnishes detailed experimental protocols for key assays used to characterize its pharmacological profile. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

This compound is the (R)-enantiomer of Indacaterol and a potent and selective β2-adrenergic receptor agonist.[1] Its unique pharmacokinetic profile allows for once-daily dosing, offering a significant advantage in patient compliance and management of COPD.[2] Understanding the molecular and cellular mechanisms underlying its prolonged action is crucial for optimizing its therapeutic use and for the development of novel respiratory therapeutics. This guide will dissect the signaling cascades initiated by the binding of this compound to the β2-adrenergic receptor.

Pharmacological Profile of this compound

The interaction of this compound with the β2-adrenergic receptor and its downstream functional effects are quantified by several key pharmacological parameters. These include its binding affinity (Ki), its potency (EC50) in stimulating second messenger production, and its intrinsic efficacy (Emax) in eliciting a cellular response.

Table 1: Quantitative Pharmacological Data for this compound

ParameterReceptor/AssayValueCell LineReference
Binding Affinity (pKi) β1-Adrenergic Receptor7.36Recombinant[3]
β2-Adrenergic Receptor5.48Recombinant[3]
Potency (pEC50) cAMP Accumulation8.67 ± 0.24CHO (low expression)[1]
cAMP Accumulation10.18 ± 0.21CHO (high expression)
Intrinsic Efficacy Bronchial Smooth Muscle RelaxationPartial Agonist (Intrinsic Activity = 0.73 vs. Isoproterenol)Human Bronchi

Note: pKi is the negative logarithm of the inhibition constant (Ki). pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Primary Signaling Pathway: The Gs-cAMP-PKA Axis

The principal mechanism of action of this compound involves the activation of the canonical Gs-protein coupled receptor (GPCR) signaling pathway.

  • This compound Binding: this compound binds to the β2-adrenergic receptor, a seven-transmembrane domain receptor located on the surface of airway smooth muscle cells.

  • Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Downstream Phosphorylation and Bronchodilation: PKA phosphorylates various downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, resulting in bronchodilation.

Canonical Gs-cAMP-PKA Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Indacaterol This compound B2AR β2-Adrenergic Receptor Indacaterol->B2AR Binds to Gs Gs Protein (α, β, γ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Bronchodilation Bronchodilation Phosphorylation->Bronchodilation Leads to

Canonical Gs-cAMP-PKA Signaling Pathway

Alternative Signaling: Biased Agonism and β-Arrestin Pathway

Beyond the canonical Gs pathway, GPCRs can signal through alternative pathways, a phenomenon known as biased agonism or functional selectivity. This involves the preferential activation of one signaling cascade over another by a specific ligand. For β2-adrenergic receptors, an important alternative pathway is mediated by β-arrestins.

While specific quantitative data on the biased agonism of this compound is not extensively available in public literature, the general framework for β2-adrenergic receptor signaling includes the β-arrestin pathway.

  • GPCR Kinase (GRK) Phosphorylation: Upon agonist binding, the β2-adrenergic receptor is phosphorylated by G-protein coupled receptor kinases (GRKs).

  • β-Arrestin Recruitment: This phosphorylation promotes the recruitment of β-arrestin proteins to the intracellular domains of the receptor.

  • Signal Termination and Internalization: β-arrestin binding sterically hinders further Gs protein coupling, leading to desensitization and termination of the cAMP signal. It also acts as a scaffold protein to facilitate receptor internalization via clathrin-coated pits.

  • β-Arrestin-Mediated Signaling: In addition to its role in desensitization, β-arrestin can initiate its own signaling cascades, which can be independent of G-protein activation. These pathways can influence cellular processes such as gene expression and cell survival. There is evidence to suggest that Indacaterol can inhibit the NF-κB pathway in a β-arrestin-2-dependent manner.

The balance between Gs-mediated and β-arrestin-mediated signaling can have significant implications for the long-term efficacy and side-effect profile of β2-agonists. Agonists that are "biased" towards the Gs pathway may offer sustained bronchodilation with reduced receptor desensitization.

Biased Agonism and Beta-Arrestin Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space B2AR β2-Adrenergic Receptor Gs_pathway Gs-cAMP-PKA Pathway B2AR->Gs_pathway Activates GRK GRK B2AR->GRK Activates B_Arrestin β-Arrestin B2AR->B_Arrestin Recruits GRK->B2AR Phosphorylates Desensitization Desensitization & Internalization B_Arrestin->Desensitization Arrestin_Signaling β-Arrestin-Mediated Signaling (e.g., NF-κB inhibition) B_Arrestin->Arrestin_Signaling

Overview of Gs and β-Arrestin Pathways

Detailed Experimental Protocols

The characterization of this compound's activity relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (for Determining Binding Affinity - Ki)

This assay measures the affinity of this compound for the β2-adrenergic receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human β2-adrenergic receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-dihydroalprenolol (DHA) or other suitable β-adrenergic antagonist.

  • This compound stock solution.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filter harvester.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist like propranolol (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prep_reagents incubation Incubate: Membranes + Radioligand + This compound/Buffer/Antagonist prep_reagents->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end cAMP HTRF Assay Workflow start Start cell_seeding Seed Cells in Plate start->cell_seeding stimulation Stimulate with this compound cell_seeding->stimulation lysis_detection Lyse Cells and Add HTRF Detection Reagents stimulation->lysis_detection incubation Incubate at Room Temperature lysis_detection->incubation read_plate Read Plate on HTRF Reader incubation->read_plate analysis Data Analysis: - Generate Standard Curve - Calculate cAMP concentration - Determine EC50 and Emax read_plate->analysis end End analysis->end Beta-Arrestin Recruitment Assay Workflow start Start cell_seeding Seed Engineered Cells start->cell_seeding stimulation Stimulate with this compound cell_seeding->stimulation incubation Incubate to Allow Recruitment stimulation->incubation detection Add Detection Reagent incubation->detection read_luminescence Read Luminescence detection->read_luminescence analysis Data Analysis: - Determine EC50 and Emax - Compare with Gs pathway data - Calculate Bias Factor read_luminescence->analysis end End analysis->end

References

Methodological & Application

Application Note: High-Throughput Cell-Based Assay for Determining (S)-Indacaterol Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(S)-Indacaterol is a long-acting beta-2 adrenergic agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its therapeutic effect is mediated through the activation of β2-adrenergic receptors (β2-AR), a class of G-protein coupled receptors (GPCRs).[4][5] Upon agonist binding, the β2-AR couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately leads to the relaxation of bronchial smooth muscle.

This application note provides a detailed protocol for a cell-based assay to determine the potency (EC50) and efficacy (Emax) of this compound by measuring intracellular cAMP levels. The described assay is suitable for high-throughput screening and compound characterization in drug discovery and development.

Principle of the Assay

This assay utilizes a recombinant cell line stably expressing the human β2-adrenergic receptor. The potency and efficacy of this compound are quantified by measuring the dose-dependent increase in intracellular cAMP. A variety of commercially available kits can be used for cAMP measurement, including those based on Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Resonance Energy Transfer (FRET), and bioluminescent reporter systems. In this protocol, we describe a generic method adaptable to these detection technologies.

Signaling Pathway of this compound

The binding of this compound to the β2-adrenergic receptor initiates a well-characterized signaling cascade.

Indacaterol_Signaling_Pathway Indacaterol This compound Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds to Gs_protein Gs Protein (αβγ) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Phosphorylates substrates leading to

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram outlines the major steps in the cell-based assay to determine this compound potency and efficacy.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture 1. Culture β2-AR expressing cells Cell_Seeding 2. Seed cells into assay plates Cell_Culture->Cell_Seeding Incubation1 3. Incubate overnight Cell_Seeding->Incubation1 Compound_Prep 4. Prepare this compound serial dilutions Compound_Addition 5. Add compound dilutions to cells Incubation1->Compound_Addition Compound_Prep->Compound_Addition Incubation2 6. Incubate for specified time Compound_Addition->Incubation2 Lysis_Reagent 7. Add cell lysis and cAMP detection reagents Incubation2->Lysis_Reagent Incubation3 8. Incubate Lysis_Reagent->Incubation3 Read_Plate 9. Read plate on a compatible plate reader Incubation3->Read_Plate Data_Analysis 10. Analyze data to determine EC50 and Emax Read_Plate->Data_Analysis

Caption: Experimental workflow for the cell-based assay.

Materials and Reagents

  • Cell Line: Human bronchial epithelial cells (e.g., BEAS-2B) or a recombinant cell line (e.g., CHO-K1, HEK293) stably expressing the human β2-adrenergic receptor.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and a selection agent if required.

  • This compound maleate: Reference standard.

  • cAMP Assay Kit: A commercially available kit for the detection of intracellular cAMP (e.g., HTRF, FRET, or bioluminescence-based).

  • Assay Buffer: As recommended by the cAMP assay kit manufacturer.

  • Cell Scrapers or Trypsin-EDTA: For cell harvesting.

  • White or Black Opaque 96- or 384-well microplates: Compatible with the plate reader.

  • Plate Reader: Capable of detecting the signal generated by the chosen cAMP assay kit.

Experimental Protocol

Cell Culture and Seeding
  • Culture the β2-AR expressing cells in T-75 or T-150 flasks using the appropriate cell culture medium at 37°C in a humidified atmosphere of 5% CO2.

  • When the cells reach 80-90% confluency, aspirate the medium and wash the cells with phosphate-buffered saline (PBS).

  • Harvest the cells using a cell scraper or by trypsinization.

  • Resuspend the cells in fresh culture medium and perform a cell count to determine cell viability and concentration.

  • Dilute the cells to the desired seeding density (optimized for the specific cell line and assay format).

  • Seed the cells into the appropriate microplate (e.g., 2,500-10,000 cells/well for a 384-well plate).

  • Incubate the plates at 37°C with 5% CO2 for 18-24 hours.

Compound Preparation
  • Prepare a stock solution of this compound maleate in a suitable solvent (e.g., DMSO or water).

  • Perform a serial dilution of the this compound stock solution in the assay buffer to generate a concentration-response curve. A typical 10-point, 3-fold serial dilution starting from 1 µM is recommended.

  • Include a vehicle control (assay buffer with the same final concentration of solvent as the compound dilutions) and a positive control (e.g., a known β2-AR agonist like isoproterenol).

Agonist Stimulation
  • Carefully remove the culture medium from the cell plates.

  • Add the prepared this compound dilutions and controls to the respective wells.

  • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30 minutes) as recommended by the assay kit manufacturer.

cAMP Detection
  • Follow the instructions provided with the commercial cAMP assay kit. This typically involves the addition of a cell lysis buffer followed by the detection reagents.

  • Incubate the plate for the recommended time to allow for signal development.

  • Read the plate on a compatible plate reader.

Data Analysis

  • The raw data from the plate reader is used to calculate the intracellular cAMP concentration for each well, often by using a standard curve.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 and Emax values.

    • Potency (EC50): The concentration of this compound that elicits 50% of the maximal response.

    • Efficacy (Emax): The maximum response produced by this compound.

Representative Data

The following tables summarize hypothetical quantitative data for this compound and a reference agonist, Isoproterenol, obtained from a cAMP accumulation assay in a β2-AR expressing cell line.

Table 1: Potency (EC50) of this compound and Isoproterenol

CompoundEC50 (nM)95% Confidence Interval (nM)
This compound1.20.9 - 1.6
Isoproterenol0.80.6 - 1.1

Table 2: Efficacy (Emax) of this compound and Isoproterenol

CompoundEmax (% of Isoproterenol)Standard Error
This compound95%± 3.5%
Isoproterenol100%± 2.8%

Troubleshooting

IssuePossible CauseSolution
High well-to-well variability Inconsistent cell seedingEnsure proper cell mixing before seeding; use a multichannel pipette.
Pipetting errorsCalibrate pipettes regularly; use reverse pipetting for viscous solutions.
Low signal-to-background ratio Low receptor expressionUse a cell line with higher β2-AR expression or optimize transfection.
Suboptimal assay conditionsOptimize cell number, incubation times, and reagent concentrations.
No dose-response observed Inactive compoundCheck the purity and integrity of the this compound stock.
Incorrect concentration rangeTest a wider range of compound concentrations.
Cell viability issuesPerform a cell viability assay to ensure cells are healthy.

Conclusion

The cell-based assay described in this application note provides a robust and reliable method for determining the potency and efficacy of this compound. This assay is amenable to high-throughput screening and can be readily adapted to various detection technologies, making it a valuable tool for the characterization of β2-adrenergic receptor agonists in drug discovery and development.

References

Application Notes and Protocols for In Vivo Experimental Design for Studying (S)-Indacaterol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Indacaterol is a novel, ultra-long-acting β2-adrenergic agonist (ultra-LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the selective stimulation of β2-adrenergic receptors in the bronchial smooth muscle, leading to prolonged bronchodilation.[1] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in relevant animal models.

Signaling Pathway of this compound

This compound exerts its therapeutic effect through the canonical β2-adrenergic receptor signaling cascade. Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, it activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and bronchodilation.

G Indacaterol This compound Beta2_Receptor β2-Adrenergic Receptor Indacaterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Figure 1: Signaling pathway of this compound.

Animal Models for COPD Research

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Rodents and guinea pigs are commonly used models that replicate key features of COPD.

Table 1: Animal Models for COPD and this compound Efficacy Studies

Animal ModelInduction MethodKey FeaturesRecommended Use for this compound Studies
Mouse Intratracheal instillation of lipopolysaccharide (LPS)Acute lung inflammation, neutrophil influx, pro-inflammatory cytokine release.[2][3]Evaluation of anti-inflammatory effects and initial efficacy screening.
Cigarette smoke (CS) exposure (long-term)Chronic inflammation, emphysema-like alveolar destruction, airway remodeling.Assessment of long-term efficacy on lung function and pathology.
Rat Intratracheal instillation of LPSSimilar to mice, robust inflammatory response.PK/PD modeling, efficacy studies.
CS exposure in combination with LPSExaggerated inflammatory response, mimicking exacerbations.[4]Investigating effects on acute exacerbations of COPD.
Guinea Pig CS exposure (long-term)Develops emphysematous lesions, changes in lung function resembling human COPD.[4]Bronchoprotection assays, lung function studies.

Experimental Protocols

Protocol 1: Induction of a COPD-like Model in Mice using Lipopolysaccharide (LPS)

This protocol describes the induction of acute lung inflammation in mice, a model suitable for evaluating the anti-inflammatory and bronchodilatory effects of this compound.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., Ketamine/Xylazine cocktail)

  • Animal feeding needles (for intratracheal instillation)

  • Mice (e.g., C57BL/6, 8-10 weeks old)

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment.

  • LPS Preparation: Dissolve LPS in sterile saline to the desired concentration (e.g., 1 mg/mL).

  • Anesthesia: Anesthetize the mice via intraperitoneal injection of the Ketamine/Xylazine cocktail.

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on a slanted board.

    • Gently pull the tongue to the side to visualize the epiglottis.

    • Carefully insert a sterile animal feeding needle into the trachea.

    • Instill a single bolus of LPS solution (e.g., 50 µL) into the lungs.

  • This compound Administration: Administer this compound (e.g., via inhalation or intratracheal instillation) at a predetermined time point before or after the LPS challenge.

  • Endpoint Analysis: At a specified time after LPS instillation (e.g., 24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory cell infiltration, cytokine levels, and histopathology.

G Start Start Acclimatize Acclimatize Mice (1 week) Start->Acclimatize Anesthetize Anesthetize Mice Acclimatize->Anesthetize LPS_Instillation Intratracheal LPS Instillation Anesthetize->LPS_Instillation Indacaterol_Admin This compound Administration LPS_Instillation->Indacaterol_Admin Wait Wait (e.g., 24 hours) Indacaterol_Admin->Wait Euthanize Euthanize & Collect Samples Wait->Euthanize Analyze Analyze BALF & Lung Tissue Euthanize->Analyze End End Analyze->End

References

Application Notes and Protocols for the Use of (S)-Indacaterol in Primary Human Bronchial Epithelial Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Indacaterol is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the relaxation of bronchial smooth muscle. However, its interaction with and effects on the airway epithelium are of significant interest for understanding its full pharmacological profile. Primary human bronchial epithelial (pHBE) cells provide a crucial in vitro model for investigating these effects. These application notes provide a comprehensive overview of the use of this compound in pHBE cell culture, including its mechanism of action, effects on key signaling pathways, and detailed experimental protocols.

Mechanism of Action

This compound is a potent and selective β2-adrenoceptor agonist.[1] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on the surface of airway cells, including bronchial epithelial cells. This interaction activates the Gs alpha subunit of the G protein-coupled receptor, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a range of cellular responses.

In bronchial epithelial cells, this signaling cascade has been shown to modulate gene expression and influence the release of signaling molecules such as acetylcholine.[2] The sustained elevation of cAMP due to the long-acting nature of Indacaterol is a key feature of its therapeutic efficacy.

Signaling Pathway

The signaling pathway of this compound in primary human bronchial epithelial cells is initiated by its binding to the β2-adrenergic receptor, leading to a cascade of intracellular events culminating in various cellular responses.

Indacaterol_Signaling_Pathway Indacaterol This compound Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR G_Protein Gs Protein Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression

Figure 1: this compound signaling pathway in pHBE cells.

Data Presentation

The following tables summarize the quantitative effects of this compound on primary human bronchial epithelial cells as reported in scientific literature.

Table 1: Effect of this compound on Gene Expression in pHBE cells

GeneTime PointFold ChangeReference
RGS22h>1.5[1]
AREG2h>1.5[1]
PTGS22h>1.5[1]
DUSP12h>1.5
FOSL12h>1.5

Table 2: Effect of this compound on Acetylcholine (ACh) Release

Treatment ConcentrationInhibition of ACh-induced ContractionReduction in [3H]-ACh ReleaseReference
10⁻⁸ M1 ± 3%-2 ± 6%
10⁻⁷ M-7 ± 7%0 ± 13%
10⁻⁶ M-24 ± 12%-8 ± 3%
10⁻⁵ M-51 ± 17%-22 ± 11%

Experimental Protocols

Detailed methodologies for key experiments involving the use of this compound in pHBE cell culture are provided below.

Experimental Workflow

The general workflow for studying the effects of this compound on pHBE cells involves several key stages, from cell culture to data analysis.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Isolate and Culture pHBE Cells passage Passage and Expand Cells start->passage seed Seed Cells for Experiment passage->seed treat Treat with this compound seed->treat cAMP cAMP Assay treat->cAMP qPCR Gene Expression (qPCR) treat->qPCR ACh Acetylcholine Release Assay treat->ACh data Collect and Analyze Data cAMP->data qPCR->data ACh->data end End: Interpret Results data->end

Figure 2: General experimental workflow.
Protocol 1: Culture of Primary Human Bronchial Epithelial (pHBE) Cells

Materials:

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Collagen-coated culture flasks/plates

Procedure:

  • Thawing of Cells: Thaw cryopreserved pHBE cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed BEGM with 10% FBS.

  • Centrifugation: Centrifuge the cells at 200 x g for 5 minutes to pellet them.

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh BEGM supplemented with penicillin-streptomycin.

  • Seeding: Seed the cells onto collagen-coated culture flasks at a density of 2,500-5,000 cells/cm².

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Media Change: Change the culture medium every 2-3 days.

  • Subculturing: When the cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS and re-seed the cells into new collagen-coated flasks.

Protocol 2: Measurement of Intracellular cAMP Levels

Materials:

  • pHBE cells cultured in 96-well plates

  • This compound stock solution

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Cell lysis buffer

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed pHBE cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • Treatment: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive binding assay where the amount of cAMP produced is inversely proportional to the signal generated.

  • Data Analysis: Generate a standard curve using the provided cAMP standards and determine the cAMP concentration in the samples.

Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)

Materials:

  • pHBE cells cultured in 6-well plates

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment: Treat pHBE cells grown in 6-well plates with this compound at the desired concentration and for the specified time (e.g., 2, 6, 18 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the target and reference genes.

  • Thermal Cycling: Perform the qPCR using a real-time PCR detection system with appropriate cycling conditions.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protocol 4: Acetylcholine (ACh) Release Assay

Materials:

  • pHBE cells cultured to confluency

  • This compound stock solution

  • Acetylcholine assay kit (colorimetric or fluorometric)

  • Krebs-Ringer-HEPES buffer

Procedure:

  • Cell Culture: Grow pHBE cells to confluency in multi-well plates.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES buffer and pre-incubate with this compound at various concentrations for a specified time.

  • Stimulation (Optional): If studying the effect of Indacaterol on stimulated ACh release, add a secretagogue (e.g., carbachol) to the wells.

  • Sample Collection: Collect the supernatant from each well.

  • ACh Measurement: Measure the concentration of ACh in the supernatant using a commercial acetylcholine assay kit. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product proportional to the amount of ACh.

  • Data Analysis: Create a standard curve with known concentrations of acetylcholine to determine the ACh concentration in the samples. Express the results as a percentage of the control (untreated cells).

Conclusion

The use of this compound in primary human bronchial epithelial cell culture provides a valuable model for elucidating its cellular and molecular effects beyond bronchodilation. The protocols and data presented here offer a framework for researchers to investigate the intricate interactions of this important therapeutic agent with the airway epithelium. These studies can contribute to a deeper understanding of its role in respiratory diseases and potentially identify new therapeutic targets.

References

Application Notes and Protocols for Radioligand Binding Assay of (S)-Indacaterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a radioligand binding assay to determine the binding affinity of (S)-Indacaterol to the human beta-2 adrenergic receptor (β2-AR). This compound is a long-acting β2-AR agonist used in the management of chronic obstructive pulmonary disease (COPD). Understanding its binding characteristics is crucial for drug development and pharmacological research.

Introduction

This compound exerts its therapeutic effect by binding to and activating β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways. This activation initiates a signaling cascade that leads to bronchodilation. A radioligand binding assay is a fundamental technique to quantify the interaction between a ligand, such as this compound, and its receptor. This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the inhibition constant (Ki) of this compound for the human β2-AR.

Data Presentation

The binding affinity of this compound for the human β2-adrenergic receptor has been determined using a competitive radioligand binding assay. The results are summarized in the table below.

CompoundReceptorRadioligandCell LinepKiKi (nM)
This compoundHuman β2-Adrenergic Receptor[125I]-IodocyanopindololCHO-K19.40.4

pKi is the negative logarithm of the inhibition constant (Ki). The Ki value was calculated from the pKi.

Signaling Pathway of the Beta-2 Adrenergic Receptor

This compound is an agonist that activates the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

beta2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Indacaterol Indacaterol beta2_AR β2-Adrenergic Receptor Indacaterol->beta2_AR Binds to Gs_protein Gs Protein (α, β, γ subunits) beta2_AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: Beta-2 adrenergic receptor signaling pathway.

Experimental Protocol: Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the human β2-adrenergic receptor expressed in Chinese Hamster Ovary (CHO-K1) cells.

Materials and Reagents:

  • Cell Line: CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Radioligand: [125I]-Iodocyanopindolol (specific activity ~2000 Ci/mmol).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: Propranolol (10 µM final concentration).

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/C).

  • 96-well plates.

  • Cell scraper.

  • Homogenizer.

  • Ultracentrifuge.

  • Scintillation counter.

1. Membrane Preparation:

  • Culture CHO-K1 cells expressing the human β2-adrenergic receptor to confluency.

  • Wash the cells with ice-cold PBS and harvest them by scraping.

  • Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer.

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.

  • Repeat the centrifugation and resuspension step.

  • Resuspend the final pellet in binding buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

2. Competitive Binding Assay:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL of binding buffer, 25 µL of [125I]-Iodocyanopindolol (at a final concentration near its Kd, e.g., 50 pM), and 50 µL of membrane preparation (containing 10-20 µg of protein).

    • Non-specific Binding: 25 µL of Propranolol (10 µM final concentration), 25 µL of [125I]-Iodocyanopindolol, and 50 µL of membrane preparation.

    • Competition Binding: 25 µL of each this compound dilution, 25 µL of [125I]-Iodocyanopindolol, and 50 µL of membrane preparation.

  • Incubate the plate at 25°C for 90 minutes with gentle agitation.

3. Filtration and Detection:

  • Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes.

  • Terminate the binding reaction by rapid filtration of the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials and add 5 mL of scintillation cocktail.

  • Measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [125I]-Iodocyanopindolol as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the radioligand binding assay.

radioligand_binding_workflow Start Start Membrane_Preparation 1. Membrane Preparation (from CHO-K1 cells expressing β2-AR) Start->Membrane_Preparation Assay_Setup 2. Assay Setup (Total, Non-specific, and Competition Binding) Membrane_Preparation->Assay_Setup Incubation 3. Incubation (25°C for 90 minutes) Assay_Setup->Incubation Filtration 4. Filtration (Separate bound and free radioligand) Incubation->Filtration Radioactivity_Measurement 5. Radioactivity Measurement (Scintillation Counting) Filtration->Radioactivity_Measurement Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Radioactivity_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Radioligand binding assay experimental workflow.

Application Notes and Protocols for Gene Expression Analysis in Response to (S)-Indacaterol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Indacaterol is an ultra-long-acting beta-2 adrenergic agonist (ultra-LABA) used in the maintenance bronchodilator treatment of chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the selective stimulation of β2-adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenylyl cyclase. This, in turn, increases intracellular levels of cyclic adenosine monophosphate (cAMP), resulting in bronchodilation. Beyond its well-established effects on smooth muscle relaxation, this compound, like other β2-agonists, can modulate the expression of various genes in airway epithelial cells. This modulation can have implications for both the therapeutic effects and potential side effects of the drug.

These application notes provide a comprehensive overview of the analysis of gene expression changes in human bronchial epithelial cells following treatment with this compound. Detailed protocols for cell culture, drug treatment, and gene expression analysis using microarray and RNA-sequencing (RNA-Seq) technologies are provided, along with methods for data validation using quantitative real-time PCR (qPCR).

Data Presentation

Disclaimer: The following data is representative of gene expression changes induced by a long-acting beta-2 agonist (formoterol) in primary human bronchial epithelial cells and is sourced from the publicly available dataset GSE161805 from the Gene Expression Omnibus (GEO). This data is provided as an illustrative example of the types of gene expression changes that may be observed following beta-2 agonist treatment.

Table 1: Representative Upregulated Genes in Human Bronchial Epithelial Cells Following Beta-2 Agonist Treatment

Gene SymbolGene NameFold ChangeFunction
AREGAmphiregulin3.5EGFR ligand, involved in cell growth and repair
RGS2Regulator of G protein signaling 23.2Attenuates G protein-coupled receptor signaling
KLF4Kruppel-like factor 42.8Transcription factor involved in cell differentiation
FOSL1FOS-like antigen 12.5Component of the AP-1 transcription factor
DUSP1Dual specificity phosphatase 12.3Inactivates MAP kinases, involved in inflammatory responses
PTGS2Prostaglandin-endoperoxide synthase 2 (COX-2)2.1Key enzyme in prostaglandin biosynthesis

Table 2: Representative Downregulated Genes in Human Bronchial Epithelial Cells Following Beta-2 Agonist Treatment

Gene SymbolGene NameFold ChangeFunction
IL1BInterleukin 1 beta-2.9Pro-inflammatory cytokine
CXCL8C-X-C motif chemokine ligand 8 (IL-8)-2.7Chemoattractant for neutrophils
MMP9Matrix metallopeptidase 9-2.4Involved in extracellular matrix degradation
SERPINB2Serpin family B member 2-2.2Inhibitor of plasminogen activators
POSTNPeriostin-2.0Extracellular matrix protein involved in tissue remodeling
CLCA1Chloride channel accessory 1-1.8Modulator of chloride channels, mucus production

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor initiates a signaling cascade that ultimately leads to changes in gene expression.

Indacaterol_Signaling_Pathway cluster_nucleus Nucleus Indacaterol This compound Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Nucleus Nucleus

Caption: this compound signaling pathway leading to gene expression changes.

Experimental Workflow

A typical workflow for analyzing gene expression changes in response to this compound treatment involves several key steps, from cell culture to data analysis and validation.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_rna_extraction RNA Extraction cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis cluster_validation Validation arrow Cell_Culture 1. Culture Human Bronchial Epithelial Cells (e.g., BEAS-2B) arrow1 Drug_Treatment 2. Treat cells with this compound (and vehicle control) arrow2 RNA_Extraction 3. Isolate Total RNA arrow3 Microarray 4a. Microarray Analysis RNA_Seq 4b. RNA-Sequencing arrow4a arrow4b Data_Analysis 5. Identify Differentially Expressed Genes (DEGs) arrow5 qPCR 6. Validate DEGs with Quantitative RT-PCR (qPCR)

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Protocol 1: Culture of Human Bronchial Epithelial Cells (BEAS-2B)
  • Cell Line: BEAS-2B (human bronchial epithelial cell line).

  • Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with a bullet kit containing human epidermal growth factor, insulin, hydrocortisone, and other growth factors.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells when they reach 80-90% confluency.

    • To subculture, wash the cells with Phosphate-Buffered Saline (PBS), and detach them using a trypsin-EDTA solution.

    • Neutralize the trypsin with a trypsin-neutralizing solution or complete culture medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.

Protocol 2: this compound Treatment
  • Cell Seeding: Seed BEAS-2B cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Drug Preparation: Prepare a stock solution of this compound maleate in sterile, nuclease-free water or DMSO. Further dilute the stock solution in the culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).

  • Vehicle Control: Prepare a vehicle control using the same final concentration of the solvent (water or DMSO) used to dissolve the this compound.

  • Treatment:

    • Remove the old medium from the cell culture plates.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours).

Protocol 3: Total RNA Extraction
  • Cell Lysis:

    • After the treatment period, aspirate the medium from the wells.

    • Wash the cells once with cold PBS.

    • Add a lysis buffer (e.g., TRIzol reagent or the lysis buffer from an RNA extraction kit) directly to the wells and lyse the cells by pipetting up and down.

  • RNA Isolation:

    • Follow the manufacturer's protocol for the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). This typically involves:

      • Homogenization of the lysate.

      • Phase separation (if using TRIzol).

      • Binding of RNA to a silica membrane column.

      • Washing the column to remove contaminants.

      • Elution of the purified RNA in nuclease-free water.

  • RNA Quality and Quantity Assessment:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by gel electrophoresis or using an automated system like the Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications.

Protocol 4: Gene Expression Analysis using Microarray
  • cDNA Synthesis and Labeling:

    • Starting with 100 ng to 1 µg of total RNA, reverse transcribe the RNA into complementary DNA (cDNA).

    • During the cDNA synthesis, incorporate a label (e.g., biotin or a fluorescent dye like Cy3 or Cy5).

  • Hybridization:

    • Fragment the labeled cDNA.

    • Hybridize the fragmented and labeled cDNA to a microarray chip (e.g., Affymetrix Human Gene 2.0 ST Array) in a hybridization oven for a specified time and temperature (e.g., 16-18 hours at 45°C).

  • Washing and Staining:

    • Wash the microarray chip to remove non-specifically bound cDNA.

    • Stain the chip with a fluorescently labeled molecule that binds to the label incorporated into the cDNA (e.g., streptavidin-phycoerythrin for biotin-labeled cDNA).

  • Scanning and Data Acquisition:

    • Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.

    • The scanner software will quantify the intensity of the signal at each probe on the array.

  • Data Analysis:

    • Normalize the raw data to correct for technical variations.

    • Use statistical software (e.g., R with the limma package) to identify genes that are differentially expressed between the this compound-treated and vehicle control groups.

    • Set a threshold for significance (e.g., p-value < 0.05 and fold change > 1.5).

Protocol 5: Gene Expression Analysis using RNA-Sequencing (RNA-Seq)
  • Library Preparation:

    • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tail of mRNA.

    • Fragmentation: Fragment the enriched mRNA into smaller pieces.

    • cDNA Synthesis: Reverse transcribe the fragmented mRNA into first-strand cDNA, followed by second-strand cDNA synthesis.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for binding to the sequencer flow cell and for indexing (barcoding) different samples.

    • Amplification: Amplify the adapter-ligated cDNA library via PCR.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the high-quality reads to a reference human genome using a splice-aware aligner (e.g., STAR).

    • Quantification: Count the number of reads that map to each gene.

    • Differential Expression Analysis: Use bioinformatics tools (e.g., DESeq2 or edgeR in R) to identify differentially expressed genes between the treated and control groups, applying statistical tests and setting significance thresholds.

Protocol 6: Validation of Gene Expression Data by Quantitative RT-PCR (qPCR)
  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA from each sample into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Primer Design:

    • Design or obtain pre-designed qPCR primers for the target genes of interest (selected from the microarray or RNA-Seq data) and at least two stable housekeeping (reference) genes (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing:

      • SYBR Green Master Mix (contains DNA polymerase, dNTPs, and SYBR Green dye).

      • Forward and reverse primers for the target or reference gene.

      • Diluted cDNA template.

      • Nuclease-free water.

    • Set up the reactions in a 96-well or 384-well qPCR plate, including no-template controls for each primer set.

  • qPCR Run:

    • Run the qPCR plate on a real-time PCR instrument. A typical thermal cycling protocol includes:

      • An initial denaturation step (e.g., 95°C for 10 minutes).

      • 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

      • A melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) value for each reaction.

    • Calculate the relative gene expression using the ΔΔCq method:

      • Normalize to Housekeeping Gene: For each sample, calculate ΔCq = Cq(target gene) - Cq(housekeeping gene).

      • Normalize to Control: Calculate ΔΔCq = ΔCq(treated sample) - ΔCq(vehicle control).

      • Calculate Fold Change: Fold Change = 2^(-ΔΔCq).

Application Notes and Protocols for In Vivo Assessment of Bronchoprotection with (S)-Indacaterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Indacaterol is a novel, ultra-long-acting β2-adrenergic agonist (ultra-LABA) utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the relaxation of airway smooth muscle, leading to prolonged bronchodilation.[1][2] The assessment of its bronchoprotective effects in vivo is crucial for preclinical evaluation and understanding its therapeutic potential. These application notes provide detailed protocols for assessing the bronchoprotective efficacy of this compound in various animal models of bronchoconstriction.

Mechanism of Action

This compound selectively stimulates β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a signaling cascade that results in bronchodilation. Upon binding to the β2-adrenoceptor, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs-protein. The activated α-subunit of the Gs-protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and relaxation of the airway smooth muscle.[3][4]

G cluster_cell Airway Smooth Muscle Cell Indacaterol This compound Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds to Gs_protein Gs Protein (αβγ) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 1: this compound Signaling Pathway.

Data Presentation

The bronchoprotective effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Bronchoprotective Effect of Indacaterol Against Methacholine-Induced Bronchoconstriction in Guinea Pig Lung Slices [3]

Indacaterol Concentration (µM)Airway TypeReduction in Maximal Constriction (Emax)Fold Reduction in Sensitivity (pEC50)
10Large Intrapulmonary28%32-fold
10Small IntrapulmonaryNot Significant6-fold

Table 2: Duration of Action of Indacaterol Against 5-HT-Induced Bronchoconstriction in Conscious Guinea Pigs

CompoundDuration of Action (hours)
This compound≥ 24
Salmeterol12
Formoterol4
Salbutamol2

Table 3: Bronchoprotective Effect of Nebulized Indacaterol Against Methacholine-Induced Bronchoconstriction in Anesthetized Rhesus Monkeys

CompoundOutcome
This compoundMost prolonged bronchoprotective effect
This compoundLowest increase in heart rate for a similar degree of anti-bronchoconstrictor activity

Experimental Protocols

Detailed methodologies for key in vivo experiments to assess the bronchoprotective effects of this compound are provided below.

Methacholine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of this compound to protect against a direct bronchoconstrictor agent.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Methacholine chloride

  • Urethane (anesthetic)

  • Animal ventilator

  • Transducer to measure airway pressure

  • Nebulizer

Protocol:

  • Animal Preparation: Anesthetize guinea pigs with urethane. Perform a tracheotomy and cannulate the trachea. Connect the animal to a ventilator.

  • Drug Administration: Administer this compound or vehicle intratracheally as a dry powder or via nebulization at desired doses and time points before the methacholine challenge.

  • Baseline Measurement: Record baseline airway pressure for a stable period.

  • Methacholine Challenge: Administer increasing concentrations of aerosolized methacholine. Record the peak increase in airway pressure for each concentration.

  • Data Analysis: Construct dose-response curves for methacholine in the presence and absence of this compound. Calculate the provocative concentration of methacholine causing a specific increase in airway pressure (e.g., PC50) to quantify the bronchoprotective effect.

G cluster_workflow Methacholine Challenge Workflow start Start anesthesia Anesthetize Guinea Pig start->anesthesia tracheotomy Tracheotomy and Cannulation anesthesia->tracheotomy ventilation Connect to Ventilator tracheotomy->ventilation drug_admin Administer this compound or Vehicle ventilation->drug_admin baseline Record Baseline Airway Pressure drug_admin->baseline methacholine Administer Aerosolized Methacholine baseline->methacholine record_pressure Record Airway Pressure methacholine->record_pressure analysis Data Analysis: Construct Dose-Response Curves record_pressure->analysis end End analysis->end

Figure 2: Methacholine Challenge Workflow.
5-Hydroxytryptamine (5-HT)-Induced Bronchoconstriction in Conscious Guinea Pigs

This model evaluates the bronchoprotective effect against a different bronchoconstrictor, providing a broader pharmacological profile.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • This compound

  • 5-Hydroxytryptamine (Serotonin)

  • Whole-body plethysmograph

  • Nebulizer

Protocol:

  • Animal Acclimatization: Acclimatize conscious guinea pigs to the whole-body plethysmograph.

  • Drug Administration: Administer this compound or vehicle intratracheally as a dry powder at various time points (e.g., 2, 12, 24 hours) before the 5-HT challenge.

  • Baseline Measurement: Record baseline respiratory parameters (e.g., tidal volume, respiratory rate).

  • 5-HT Challenge: Expose the animals to an aerosol of 5-HT solution.

  • Measurement of Bronchoconstriction: Continuously measure changes in respiratory parameters to assess the bronchoconstrictor response.

  • Data Analysis: Calculate the inhibition of the 5-HT-induced bronchoconstriction by this compound at different time points to determine the duration of action.

Ovalbumin (OVA)-Induced Airway Hyperresponsiveness in Mice

This is a model of allergic asthma that assesses the ability of this compound to protect against allergen-induced airway hyperresponsiveness.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound

  • Methacholine chloride

  • Whole-body plethysmograph or forced oscillation system

Protocol:

  • Sensitization: Sensitize mice with intraperitoneal injections of OVA emulsified in Alum on days 0 and 7.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 14-17).

  • Drug Administration: Administer this compound or vehicle via inhalation or intratracheal instillation at a specific time before the assessment of airway hyperresponsiveness.

  • Assessment of Airway Hyperresponsiveness: 24 hours after the final OVA challenge, place the mice in a whole-body plethysmograph. Measure baseline Penh (enhanced pause) or airway resistance. Expose the mice to increasing concentrations of aerosolized methacholine and record the changes in Penh or airway resistance.

  • Data Analysis: Compare the dose-response curves to methacholine between the this compound-treated and vehicle-treated groups to determine the effect on airway hyperresponsiveness.

G cluster_workflow OVA-Induced AHR Workflow start Start sensitization Sensitization: OVA + Alum i.p. (Days 0, 7) start->sensitization challenge Challenge: Aerosolized OVA (e.g., Days 14-17) sensitization->challenge drug_admin Administer this compound or Vehicle challenge->drug_admin ahr_assessment Assess Airway Hyperresponsiveness (Methacholine Challenge) drug_admin->ahr_assessment data_analysis Data Analysis: Compare Dose-Response Curves ahr_assessment->data_analysis end End data_analysis->end

Figure 3: OVA-Induced AHR Workflow.

Conclusion

The in vivo assessment of this compound's bronchoprotective effects is essential for its preclinical development. The protocols described herein, utilizing various animal models and bronchoconstrictor challenges, provide a robust framework for evaluating the efficacy and duration of action of this ultra-long-acting β2-agonist. Careful selection of the appropriate model and endpoints will yield valuable data for understanding the therapeutic potential of this compound in the treatment of obstructive airway diseases.

References

Troubleshooting & Optimization

Navigating the Challenges of (S)-Indacaterol Solubility in Cell Culture Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and effective delivery of therapeutic compounds in cell-based assays is paramount. (S)-Indacaterol, a potent and long-acting β2-adrenergic receptor agonist, presents a common hurdle in this process due to its limited aqueous solubility. This technical support center provides a comprehensive guide to improving the solubility of this compound for your cell culture experiments, featuring troubleshooting advice, frequently asked questions, detailed experimental protocols, and a clear visualization of its signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: this compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.[1][2] Ethanol and dimethylformamide (DMF) are also viable options.[1]

Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do?

A2: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution. To mitigate this, it is crucial to first prepare a high-concentration stock solution in 100% DMSO. When preparing your working solution, add the DMSO stock dropwise to your pre-warmed (37°C) cell culture medium while gently swirling. This gradual dilution helps to maintain the solubility of the compound. It is also recommended to keep the final DMSO concentration in your culture medium at or below 0.5%, with 0.1% being ideal for most cell lines to avoid solvent-induced cytotoxicity.

Q3: What is the recommended final concentration of this compound for cell culture experiments?

A3: The optimal final concentration will depend on the specific cell line and the experimental endpoint. However, studies on various cell lines, including lung cancer cells, have used concentrations in the range of 500 nM to 10 µM. It is always advisable to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell type.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for long-term stability.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitate in stock solution The compound has not fully dissolved.Gently warm the solution in a 37°C water bath and vortex or sonicate until the solid is completely dissolved.
Precipitation upon dilution in media "Solvent shock" due to rapid dilution or high final concentration.Add the DMSO stock solution dropwise to pre-warmed media while gently mixing. Consider a serial dilution approach, first diluting the stock in a small volume of serum-free media before adding it to the final culture volume. Ensure the final DMSO concentration is minimal.
Unexpected or inconsistent cellular response Degradation of the compound or inaccurate concentration.Prepare fresh working solutions for each experiment from a properly stored stock. Verify the concentration of your stock solution if possible. Ensure even distribution of the compound in the culture vessel.
Cell toxicity or death High concentration of this compound or the solvent (DMSO).Perform a dose-response curve to determine the optimal non-toxic concentration. Always include a vehicle control (media with the same final concentration of DMSO without the drug) to assess solvent toxicity.

Data Presentation: Solubility of this compound

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) ≥51.6 mg/mL[2]Recommended for preparing high-concentration stock solutions.
Ethanol (ETOH) ≥10.02 mg/mL (with gentle warming)Can be used as an alternative to DMSO.
Dimethylformamide (DMF) ~20 mg/mLAnother alternative organic solvent.
Water InsolubleThis compound is practically insoluble in aqueous solutions.
1:3 DMF:PBS (pH 7.2) ~0.25 mg/mLIllustrates the limited solubility even with a co-solvent in a buffered solution. Aqueous solutions are not recommended for storage for more than a day.

Note: The solubility of Indacaterol maleate, a common salt form, is also poor in water.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (ensure it is the correct enantiomer)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Methodology:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 392.49 g/mol ).

  • Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a sonicator to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Methodology:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Important: Ensure the final DMSO concentration remains at or below 0.5% (ideally ≤0.1%).

  • In a sterile conical tube, add the pre-warmed complete cell culture medium.

  • While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise. Do not add the medium to the stock solution.

  • Cap the tube and invert it several times to ensure thorough mixing.

  • Use the freshly prepared working solution immediately for your cell culture experiments.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate until dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw stock solution add_dropwise Add stock dropwise to medium with gentle mixing thaw->add_dropwise warm_media Pre-warm cell culture medium (37°C) warm_media->add_dropwise mix Mix thoroughly add_dropwise->mix use_immediately Use immediately in cell culture mix->use_immediately

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar This compound (β2-Agonist) receptor β2-Adrenergic Receptor b2ar->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Bronchodilation) pka->cellular_response Phosphorylates target proteins leading to

References

Troubleshooting low signal in (S)-Indacaterol receptor binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in (S)-Indacaterol receptor binding assays targeting the β2-adrenergic receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with the β2-adrenergic receptor?

This compound is a potent and ultra-long-acting β2-adrenergic receptor agonist.[1][2] Its mechanism of action involves binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), primarily expressed in the smooth muscle of the airways.[1][2] This binding event activates the receptor, leading to a conformational change that stimulates the associated Gs protein.[3] The activated Gs protein then stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.

Q2: What are the common causes of a low signal in my this compound receptor binding assay?

A low signal in a receptor binding assay can stem from various factors. The most common culprits include:

  • Reagent Quality and Integrity: Degradation of this compound, the radioligand, or the receptor preparation.

  • Suboptimal Assay Conditions: Incorrect incubation time, temperature, or buffer composition.

  • Low Receptor Density: Insufficient amount of active β2-adrenergic receptors in the membrane preparation.

  • High Non-Specific Binding: The radioligand binding to components other than the target receptor, which can mask the specific signal.

  • Pipetting Errors or Equipment Malfunction: Inaccurate dispensing of reagents or issues with the detection instrument (e.g., scintillation counter).

Q3: How can I troubleshoot a low specific binding signal?

A systematic approach is crucial for identifying the root cause of a low signal. Here are key areas to investigate:

  • Verify Reagent Integrity:

    • Receptor Preparation: Ensure that the membrane preparations containing the β2-adrenergic receptors have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Run a protein quantification assay (e.g., BCA assay) to confirm the protein concentration.

    • Radioligand: Check the age and storage conditions of your radioligand. Radiochemical decomposition can lead to reduced binding affinity.

    • This compound Stock: Prepare fresh dilutions of this compound from a properly stored stock solution.

  • Optimize Assay Conditions:

    • Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. For β2-adrenergic receptor binding assays, a typical incubation is 60 minutes at 25°C.

    • Receptor Concentration: Titrate the amount of membrane protein used in the assay. Too little protein will result in a low signal, while too much can lead to high non-specific binding. A common starting range is 25-50 µg of membrane protein per well.

  • Assess Non-Specific Binding:

    • Non-specific binding should ideally be less than 50% of the total binding. If it is high, consider adding a blocking agent like bovine serum albumin (BSA) to the assay buffer or optimizing the washing steps.

Q4: What are the key components of a typical assay buffer for a β2-adrenergic receptor binding assay?

A suitable assay buffer is critical for maintaining the integrity and function of the receptor. A commonly used buffer composition is:

  • 50 mM Tris-HCl, pH 7.4

  • 12 mM MgCl2

  • 2 mM EDTA

Magnesium ions are often crucial for the binding of agonists to G-protein coupled receptors.

Data Presentation

Table 1: Binding Affinity of this compound for Adrenergic Receptors

Receptor SubtypepKi
β1-adrenoceptor7.36
β2-adrenoceptor5.48

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency of β2-Adrenergic Agonists

Agonist-logEC50 (in isolated human bronchi)
Indacaterol8.82 ± 0.41
Formoterol9.84 ± 0.22
Salmeterol8.36 ± 0.16

-logEC50 represents the negative logarithm of the half-maximal effective concentration.

Experimental Protocols

Protocol 1: Membrane Preparation from Cells Expressing β2-Adrenergic Receptors

This protocol describes the preparation of crude membranes from cultured cells overexpressing the β2-adrenergic receptor.

  • Cell Culture and Harvest:

    • Culture cells (e.g., CHO-K1 or HEK293 cells) stably expressing the human β2-adrenergic receptor to confluency.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into a centrifuge tube and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) containing protease inhibitors.

    • Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Membrane Isolation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant and resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% glycerol).

  • Protein Quantification and Storage:

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

    • Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Radioligand Competition Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the β2-adrenergic receptor using a radiolabeled antagonist, such as [¹²⁵I]-cyanopindolol.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 200 µL of diluted membrane preparation.

      • Non-Specific Binding: 25 µL of a high concentration of a non-labeled antagonist (e.g., 3 µM alprenolol), 25 µL of radioligand, and 200 µL of diluted membrane preparation.

      • Competition: 25 µL of each this compound dilution, 25 µL of radioligand, and 200 µL of diluted membrane preparation.

  • Incubation:

    • Incubate the plate for 60 minutes at 25°C with gentle shaking.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine.

    • Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM NaCl) to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

G β2-Adrenergic Receptor Signaling Pathway Indacaterol This compound Beta2AR β2-Adrenergic Receptor (GPCR) Indacaterol->Beta2AR Binds to Gs_protein Gs Protein (α, β, γ subunits) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway activated by this compound.

G Troubleshooting Workflow for Low Signal start Low Signal Observed check_reagents Check Reagent Integrity (Receptor, Ligand, this compound) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Prepare Fresh Reagents reagents_ok->replace_reagents No check_conditions Review Assay Conditions (Incubation, Temperature, Buffer) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (Time course, Titration) conditions_ok->optimize_conditions No check_receptor Verify Receptor Concentration and Activity conditions_ok->check_receptor Yes optimize_conditions->check_conditions receptor_ok Sufficient Active Receptor? check_receptor->receptor_ok new_prep Prepare New Membrane Prep receptor_ok->new_prep No check_nsb Evaluate Non-Specific Binding (NSB) receptor_ok->check_nsb Yes new_prep->check_receptor nsb_high NSB High? check_nsb->nsb_high optimize_wash Optimize Washing/ Add Blocking Agent nsb_high->optimize_wash Yes check_equipment Check Equipment (Pipettes, Counter) nsb_high->check_equipment No optimize_wash->check_nsb end Signal Restored check_equipment->end

Caption: A logical workflow for troubleshooting low signal in receptor binding assays.

G Experimental Workflow: Competition Binding Assay prep_reagents 1. Prepare Reagents (Buffer, Ligands, Membranes) assay_setup 2. Set up Assay Plate (Total, NSB, Competition) prep_reagents->assay_setup incubation 3. Incubate (e.g., 60 min at 25°C) assay_setup->incubation filtration 4. Filter and Wash (Separate Bound/Free) incubation->filtration counting 5. Scintillation Counting filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Key steps in performing a radioligand competition binding assay.

References

Technical Support Center: (S)-Indacaterol Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (S)-Indacaterol in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter related to the stability of this compound solutions.

Problem Possible Cause Recommended Solution
Loss of this compound potency in solution over a short period. Hydrolytic Degradation: this compound is susceptible to hydrolysis, especially under acidic, basic, or neutral aqueous conditions.[1][2][3]Maintain the solution pH in a range that minimizes hydrolysis. Based on forced degradation studies, avoiding strongly acidic or alkaline conditions is critical. For analytical purposes, using a mobile phase with a controlled pH, such as a phosphate buffer at pH 3.5, has been shown to be effective.[4] Prepare fresh solutions before use whenever possible.
Appearance of unknown peaks in chromatograms during analysis. Formation of Degradation Products: Hydrolysis of this compound leads to the formation of several degradation products (DPs). Three primary degradation products, often referred to as DP1, DP2, and DP3, have been identified under various hydrolytic stress conditions.Utilize a validated stability-indicating analytical method, such as reverse-phase HPLC or UPLC-MS/MS, that can effectively separate the parent this compound peak from its degradation products. This will allow for accurate quantification of the active ingredient and monitoring of impurity levels.
Inconsistent results between experimental replicates. Inconsistent Storage Conditions: Variations in temperature and light exposure between samples can lead to different rates of degradation. While this compound is reported to be stable under thermal and photolytic stress, prolonged exposure to elevated temperatures could potentially accelerate hydrolytic degradation.Store all this compound solutions under consistent and controlled conditions. It is recommended to store solutions at refrigerated temperatures (2-8 °C) and protected from light, even though the compound is not highly light-sensitive. Standard working solutions have been shown to be stable for up to 48 hours at 4°C.
Precipitation of the compound in buffered solutions. Poor Solubility or Salt Effects: The solubility of this compound may be influenced by the pH and the ionic strength of the buffer. High concentrations of certain salts in the buffer could potentially lead to precipitation.Optimize the buffer composition and concentration. Ensure the pH of the final solution is within a range where this compound is sufficiently soluble. The use of co-solvents, such as methanol or acetonitrile, in the diluent can improve solubility. A mixture of water and methanol (20:80 v/v) has been used as a stable diluent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary cause of this compound degradation in solution is hydrolysis. Forced degradation studies have shown that the compound is susceptible to degradation in acidic, basic, and neutral aqueous environments. It is reported to be stable under thermal, photolytic, and oxidative stress conditions.

Q2: What are the known degradation products of (S)-Indacaterror?

A2: Studies have identified at least three major degradation products resulting from hydrolytic stress, commonly denoted as DP1, DP2, and DP3. The formation of these impurities has been observed under acidic, basic, and neutral conditions.

Q3: How can I monitor the degradation of this compound in my samples?

A3: A validated stability-indicating analytical method is essential for monitoring degradation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly used techniques. These methods can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and detection of impurities.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) and protected from light. While the compound shows stability against thermal and photolytic stress in solid form, these precautions for solutions help to slow down potential hydrolytic degradation. It is also advisable to prepare solutions fresh whenever possible. For analytical purposes, solutions have been found to be stable for up to 48 hours at 4°C.

Q5: Are there any specific pH ranges to avoid when working with this compound solutions?

A5: Yes, based on forced degradation studies, both strongly acidic and strongly alkaline pH conditions should be avoided as they have been shown to cause significant degradation. For chromatographic analysis, a mobile phase with a slightly acidic pH, such as 3.5 using a phosphate buffer, has been successfully used to ensure the stability of the compound during the analytical run.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

  • C18 analytical column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 30 minutes).

    • Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 30 minutes).

    • Cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration suitable for analysis.

  • Neutral Hydrolysis:

    • Mix an aliquot of the stock solution with high-purity water.

    • Heat the solution under reflux for a specified period.

    • Cool and dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Keep the solid this compound powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined duration.

    • Dissolve the stressed powder in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm) for a specified duration.

    • Keep a control sample protected from light.

    • Dilute the exposed and control samples for analysis.

  • Analysis:

    • Analyze all the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC or UPLC-MS method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.

Visualizations

Logical Workflow for Handling this compound Solutions

cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis cluster_troubleshoot Troubleshooting prep_start Start: Weigh this compound prep_solvent Select appropriate solvent system (e.g., Water:Methanol 20:80) prep_start->prep_solvent prep_dissolve Dissolve completely prep_solvent->prep_dissolve prep_ph Adjust pH if necessary (Avoid strong acids/bases) prep_dissolve->prep_ph prep_filter Filter if required prep_ph->prep_filter storage_temp Store at 2-8°C prep_filter->storage_temp storage_light Protect from light storage_temp->storage_light storage_fresh Use freshly prepared solution (ideally within 48h) storage_light->storage_fresh analysis_method Use validated stability-indicating method (e.g., RP-HPLC) storage_fresh->analysis_method analysis_control Run control sample analysis_method->analysis_control analysis_quantify Quantify parent drug and degradation products analysis_control->analysis_quantify ts_degradation Degradation observed? analysis_quantify->ts_degradation ts_check_ph Check pH of solution ts_degradation->ts_check_ph Yes ts_check_storage Verify storage conditions ts_check_ph->ts_check_storage ts_optimize_method Optimize analytical method ts_check_storage->ts_optimize_method

Caption: Workflow for preparing, storing, and analyzing this compound solutions to minimize degradation.

References

Technical Support Center: Optimizing (S)-Indacaterol Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of (S)-Indacaterol (Indacaterol) in in vivo rodent studies. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate experimental design and execution.

I. Troubleshooting Guides

This section addresses common issues that may be encountered during in vivo experiments with this compound.

Table 1: Troubleshooting Common Experimental Issues

Problem Potential Cause Recommended Solution
High variability in animal response 1. Inconsistent drug administration (volume, depth of instillation).2. Animal stress affecting physiological response.3. Instability or precipitation of this compound in the vehicle.1. Ensure consistent training for all personnel on administration techniques. Use of visualization tools for intratracheal administration is recommended.2. Acclimatize animals to handling and experimental procedures. Maintain a consistent environment (light, temperature, noise).3. Prepare fresh formulations for each experiment. Check for solubility and stability of the formulation at the intended concentration and storage conditions. Consider the use of co-solvents or alternative vehicles.
Unexpected side effects (e.g., tremors, agitation, cardiovascular changes) 1. Dosage is too high, leading to systemic exposure and off-target effects.2. Rapid absorption of the compound.1. Perform a dose-response study to identify the minimum effective dose. Start with lower doses based on ex vivo potency and published data from other in vivo models.2. Consider a different route of administration or a formulation that allows for slower release. Monitor cardiovascular parameters (heart rate, blood pressure) if possible.
Difficulty in dissolving this compound Maleate 1. This compound maleate has low aqueous solubility.2. Incorrect choice of vehicle or pH.1. Use of co-solvents such as DMSO or ethanol in small percentages, followed by dilution in saline or PBS, can be effective.[1] However, be mindful of the potential toxicity of the solvents themselves.[2]2. The pH of the vehicle can influence solubility. Ensure the final pH is within a physiologically acceptable range (typically 5-9).
No discernible therapeutic effect 1. Dosage is too low.2. Ineffective delivery to the lungs.3. Rapid metabolism of the compound.1. Conduct a dose-escalation study. Refer to ex vivo potency data to estimate a starting dose range.2. Confirm the accuracy of intratracheal or intranasal administration. Evans blue dye can be used as a visual confirmation of lung delivery in pilot studies.[3]3. While this compound has a long duration of action in humans, its pharmacokinetic profile may differ in rodents. Refer to pharmacokinetic data in rats for guidance on dosing frequency.
Coughing or irritation post-administration 1. The formulation (e.g., vehicle, pH) may be irritating to the airways.2. Post-inhalation cough is a known side effect of Indacaterol in humans.[4][5]1. Test the vehicle alone to assess its potential for causing irritation. Ensure the formulation is isotonic and at a neutral pH.2. This may be an inherent effect of the drug. Monitor for signs of distress and note the incidence and duration of coughing. If severe, consider reducing the dose or altering the formulation.

II. Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is a suitable vehicle for administering this compound maleate to rodents? A1: Due to its low aqueous solubility, this compound maleate often requires a vehicle containing a co-solvent. A common approach is to first dissolve the compound in a small amount of DMSO or ethanol, and then dilute it with a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS) to the final concentration. It is crucial to keep the final concentration of the organic solvent low to avoid toxicity. Saline and PBS have been shown to elicit the least inflammatory response upon intratracheal instillation in mice.

  • Q2: What are the recommended routes of administration for rodent studies targeting the lungs? A2: For direct lung delivery, intratracheal (IT) or intranasal (IN) administration are the most common routes. IT instillation ensures a more precise dose is delivered to the lungs, while IN administration is less invasive but may result in some of the dose being swallowed.

  • Q3: What is a typical administration volume for intratracheal instillation in mice and rats? A3: For mice, a typical volume for IT instillation is 30-50 µL. For rats, the volume can be scaled up based on body weight, but should be kept to a minimum to avoid adverse effects.

Dosage and Efficacy

  • Q4: Is there an established optimal in vivo dose of this compound for rodent models of asthma or COPD? A4: Currently, there is a lack of publicly available, comprehensive in vivo dose-response studies for this compound in established rodent models of asthma and COPD. One study in a rat model of heart failure demonstrated therapeutic effects at a dose of 0.3 mg/kg/day administered subcutaneously. Ex vivo studies on guinea pig lung slices have shown that concentrations up to 10 µM are effective in relaxing airways. Researchers should perform a dose-finding study starting with a low dose and escalating to determine the optimal dose for their specific model and endpoint.

  • Q5: How can I estimate a starting dose for my in vivo rodent study? A5: A starting point can be extrapolated from ex vivo potency data. For example, knowing the concentration that gives a response in lung slice preparations can be used to estimate a target lung tissue concentration in vivo. Combining this with pharmacokinetic data, such as that available for rats, can help in estimating an initial administered dose.

Safety and Side Effects

  • Q6: What are the potential side effects of this compound in rodents? A6: As a β2-adrenergic agonist, potential side effects at higher doses can include tremors and cardiovascular effects such as tachycardia and changes in blood pressure. While specific data on behavioral side effects in rodents is limited, it is important to monitor animals for any signs of distress or unusual activity.

  • Q7: Is this compound known to have off-target effects? A7: this compound is known to be highly selective for the β2-adrenergic receptor over β1 and β3 subtypes. However, at high concentrations, the risk of off-target effects increases. Monitoring for cardiovascular side effects is a way to assess potential β1-adrenergic activity.

III. Data Presentation

Table 2: Ex Vivo Potency of Indacaterol in Rodent Airway Tissue

SpeciesTissue PreparationAgonist/ConditionPotency (pEC50) / EffectReference
Guinea PigLung Slices (Large Airways)Methacholine-induced constrictionpEC50 of 4.9 ± 0.9 with 10 µM Indacaterol
Guinea PigLung Slices (Small Airways)Methacholine-induced constriction10 µM Indacaterol reduced max constriction
RatPrecision-cut lung slicesSerotonin-induced contractionSimilar potency to formoterol and salmeterol

Note: This data is from ex vivo studies and should be used as a guide for in vivo dose selection, not for direct translation.

Table 3: Pharmacokinetic Parameters of Indacaterol in Rat Lung

ParameterValueUnitRoute of AdministrationReference
Cmax51.020 ± 2.810µg/mLPulmonary
Tmax0.083 ± 0.001hoursPulmonary
AUC (0-24h)175.920 ± 1.053µg·h/mLPulmonary
Half-life (t1/2)48.510 ± 0.012hoursPulmonary

This data reflects local lung tissue concentrations in rats and can be valuable for designing dosing regimens.

IV. Experimental Protocols

Protocol 1: Preparation of this compound Maleate Formulation for Intratracheal Administration

  • Objective: To prepare a solution of this compound maleate suitable for intratracheal administration in mice.

  • Materials:

    • This compound maleate powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of this compound maleate in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound maleate in 10 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Perform serial dilutions of this stock solution in sterile PBS to achieve the desired final concentrations for administration. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize toxicity.

    • Prepare the formulation fresh on the day of the experiment and keep it on ice.

Protocol 2: Non-invasive Intratracheal Instillation in Mice

  • Objective: To deliver a precise volume of this compound formulation directly to the lungs of an anesthetized mouse.

  • Materials:

    • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

    • Small animal laryngoscope or a bright light source

    • A specialized intratracheal instillation device or a syringe with a flexible, blunt-tipped needle

    • Prepared this compound formulation

  • Procedure:

    • Anesthetize the mouse according to an approved protocol.

    • Position the mouse in a supine position on an angled board.

    • Gently open the mouth and pull the tongue to one side to visualize the glottis.

    • Use the laryngoscope or light source to illuminate the back of the throat.

    • Carefully insert the instillation device past the glottis and into the trachea.

    • Administer the desired volume of the this compound formulation (typically 30-50 µL for a mouse). A small bolus of air (e.g., 100 µL) can be used to ensure the liquid is pushed into the lungs.

    • Remove the instillation device and monitor the animal until it recovers from anesthesia.

V. Visualizations

G cluster_workflow Experimental Workflow for Dose-Finding Study A Preparation of this compound Formulations (Varying Concentrations) C Anesthesia and Intratracheal Administration A->C B Animal Acclimatization and Grouping B->C D Post-Administration Monitoring (e.g., Whole-Body Plethysmography for Bronchodilation) C->D E Sample Collection (e.g., BALF, Lung Tissue) D->E F Data Analysis (Dose-Response Curve Generation) E->F G Determination of Optimal Dose F->G

Caption: Experimental workflow for a dose-finding study of this compound in rodents.

G cluster_pathway β2-Adrenergic Receptor Signaling Pathway Indacaterol This compound Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Simplified signaling pathway of this compound via the β2-adrenergic receptor.

G cluster_troubleshooting Troubleshooting Logic Start High variability or no effect observed? CheckDose Is the dose appropriate? (Review literature, ex vivo data) Start->CheckDose CheckAdmin Is administration consistent? CheckDose->CheckAdmin Yes AdjustDose Perform dose-response study CheckDose->AdjustDose No CheckFormulation Is the formulation stable and soluble? CheckAdmin->CheckFormulation Yes RefineAdmin Retrain on administration technique CheckAdmin->RefineAdmin No Reformulate Optimize vehicle/preparation CheckFormulation->Reformulate No

Caption: A logical approach to troubleshooting common issues in this compound rodent studies.

References

Addressing off-target effects of (S)-Indacaterol in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Indacaterol in cellular models. The focus is on understanding and addressing potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a long-acting beta-2 adrenergic agonist (LABA). Its primary on-target effect is to bind to and activate the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). The rise in cAMP activates protein kinase A (PKA), resulting in the relaxation of airway smooth muscle, which is the basis for its therapeutic use in conditions like COPD.[1]

Q2: What are the known or potential off-target effects of this compound observed in cellular models?

Recent studies have identified that this compound can exert effects independent of its β2-adrenergic receptor agonism, particularly in cancer cell lines. These include:

  • Interaction with SRSF6: this compound has been shown to bind to the RNA-binding protein Serine/Arginine-Rich Splicing Factor 6 (SRSF6), potentially altering pre-mRNA splicing and affecting processes like cell migration and invasion.[2]

  • Binding to GLUT1: Research suggests that this compound can bind to the glucose transporter 1 (GLUT1), which may influence cellular glucose uptake and metabolism.[3][4]

These off-target interactions are crucial to consider when interpreting data from cellular assays, especially in non-respiratory cell types.

Q3: How selective is this compound for the β2-adrenergic receptor?

This compound exhibits functional selectivity for the β2-adrenergic receptor over β1 and β3 subtypes. However, like many drugs, it is not absolutely specific and can interact with other receptors, particularly at higher concentrations. The table below summarizes its binding affinities for various adrenergic receptors.

Data Presentation: Receptor Binding Profile of this compound

ReceptorParameterValue (pKi)Value (Ki in nM)
β2-adrenoceptor (human)pKi8.7~2.0
β1-adrenoceptor (human)pKi6.7 - 7.04~91 - 200
α1A-adrenoceptor (human)pKi6.4~398
α1B-adrenoceptor (human)pKi5.6~2512
α1D-adrenoceptor (human)pKi6.14~731

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data compiled from publicly available pharmacological databases.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway of this compound and a general workflow for troubleshooting off-target effects.

on_target_pathway Indacaterol This compound Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds & Activates Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates Targets

Figure 1. On-Target Signaling Pathway of this compound.

troubleshooting_workflow Start Unexpected Experimental Result Observed with this compound CheckConcentration Verify Drug Concentration and Cell Viability Start->CheckConcentration DoseResponse Perform a Wide-Range Dose-Response Curve CheckConcentration->DoseResponse CompareEC50 Compare EC50 of Unexpected Effect vs. On-Target Effect (cAMP) DoseResponse->CompareEC50 GeneticKnockdown Use siRNA/CRISPR to Knockdown β2-Adrenergic Receptor CompareEC50->GeneticKnockdown Discrepancy Found ConclusionOnTarget Conclusion: On-Target Effect CompareEC50->ConclusionOnTarget EC50 Values Match PharmacologicalBlock Use a Selective β2-Antagonist (e.g., ICI 118,551) GeneticKnockdown->PharmacologicalBlock GeneticKnockdown->ConclusionOnTarget Effect Abolished TestOffTargets Investigate Known Off-Targets (e.g., SRSF6, GLUT1 activity assays) PharmacologicalBlock->TestOffTargets Effect Persists PharmacologicalBlock->ConclusionOnTarget Effect Blocked ConclusionOffTarget Conclusion: Likely Off-Target Effect TestOffTargets->ConclusionOffTarget

Figure 2. Workflow for Differentiating On- and Off-Target Effects.

Troubleshooting Guide

Problem 1: I am observing changes in cell migration/adhesion in my cancer cell line after treatment with this compound, but I don't see a corresponding increase in cAMP.

  • Possible Cause: This could be an off-target effect mediated by SRSF6. This compound can bind to SRSF6, an RNA splicing factor, which has been implicated in regulating cell migration and invasion in cancer.[2] This effect would be independent of the β2-adrenergic receptor and cAMP signaling.

  • Troubleshooting Steps:

    • Confirm Lack of cAMP Response: Perform a sensitive cAMP assay to confirm that the observed phenotype is not due to a low-level activation of the canonical pathway.

    • SRSF6 Knockdown: Use siRNA or shRNA to reduce the expression of SRSF6 in your cells. If the effect of this compound on cell migration is diminished after SRSF6 knockdown, it strongly suggests an off-target mechanism involving this protein.

    • Alternative Splicing Analysis: Investigate if this compound treatment alters the splicing patterns of known SRSF6 target genes in your cellular model.

Problem 2: My cells are showing unexpected metabolic changes (e.g., altered glucose consumption) upon this compound treatment.

  • Possible Cause: This may be an off-target effect related to the glucose transporter GLUT1. Studies have suggested that this compound can bind to GLUT1 and modulate its activity.

  • Troubleshooting Steps:

    • β2-Receptor Independence: Verify that a selective β2-adrenergic receptor antagonist does not block the observed metabolic changes.

    • Glucose Uptake Assay: Directly measure glucose uptake (e.g., using a fluorescent glucose analog like 2-NBDG) in the presence and absence of this compound.

    • GLUT1 Inhibition Control: Compare the effect of this compound to that of a known GLUT1 inhibitor (e.g., cytochalasin B) in your system. If the phenotypes are similar, it supports a GLUT1-mediated off-target effect.

Problem 3: I am seeing high variability in my results or unexpected cell morphology changes, even at low concentrations of this compound.

  • Possible Cause: High variability can stem from several factors including cell health, passage number, and sub-confluent cultures. Unexpected morphological changes at low concentrations could indicate that your cell line is particularly sensitive to adrenergic stimulation or that there is an off-target effect on cytoskeletal components. Beta-2 adrenergic receptor activation can influence cell morphology in some cell types.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and growth conditions. Avoid using cells that are over-confluent or have been in culture for too long.

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.

    • Differentiate with Antagonist: To determine if the morphological changes are on-target, pre-treat the cells with a selective β2-antagonist (e.g., ICI 118,551). If the antagonist prevents the morphological changes, the effect is likely mediated by the β2-adrenergic receptor. If the changes persist, an off-target mechanism should be investigated.

    • Cytoskeletal Staining: Use immunofluorescence to stain key cytoskeletal components (e.g., F-actin with phalloidin, microtubules with anti-tubulin antibodies) to characterize the morphological changes more precisely.

Experimental Protocols

Key Experiment 1: cAMP Measurement Assay

This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound treatment.

Materials:

  • Cell line of interest cultured in appropriate plates (e.g., 96-well).

  • This compound stock solution.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treatment: Gently wash the cells with a serum-free medium or buffer. Add medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This should be optimized for your cell line.

  • Cell Lysis: Remove the stimulation medium and add the lysis buffer provided with the cAMP assay kit. Incubate as per the manufacturer's instructions to ensure complete cell lysis.

  • cAMP Detection: Follow the specific instructions of your commercial cAMP assay kit to measure the amount of cAMP in each well lysate. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence or absorbance) on a plate reader.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound to determine the EC50.

Key Experiment 2: Wound Healing (Scratch) Assay for Cell Migration

This protocol is used to assess the effect of this compound on collective cell migration.

Materials:

  • Cell line of interest that forms a confluent monolayer.

  • Culture plates (e.g., 24-well).

  • Sterile 200 µL pipette tip or a specialized wound-making tool.

  • This compound.

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Create Monolayer: Seed cells in a 24-well plate and grow them until they form a confluent monolayer.

  • Create Wound: Use a sterile 200 µL pipette tip to make a straight scratch or "wound" in the center of the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of this compound or a vehicle control.

  • Imaging (Time 0): Immediately capture images of the wound in each well using a microscope. Mark the position to ensure the same field of view is imaged over time.

  • Incubation: Incubate the plate at 37°C.

  • Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Use image analysis software to measure the area of the cell-free "wound" at each time point. Calculate the percentage of wound closure over time for treated versus control wells. A significant difference in the rate of closure indicates an effect on cell migration.

References

Technical Support Center: Enhancing the Stability of (S)-Indacaterol Formulations for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (S)-Indacaterol formulations for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during research and development.

Troubleshooting Guide: Common Stability Issues with this compound Formulations

Observed Issue Potential Cause Recommended Action
Loss of potency in aqueous solutions over a short period. Hydrolytic degradation. This compound is susceptible to hydrolysis, especially at non-optimal pH.Adjust the pH of the solution to a mildly acidic range (pH 3-5). Prepare fresh solutions daily and store them at refrigerated temperatures (2-8 °C) when not in use.
Discoloration or precipitation in liquid formulations. pH shift, oxidation, or formation of insoluble degradation products.Ensure the formulation is adequately buffered. Consider the addition of an antioxidant, such as ascorbic acid (0.01-0.1%) or butylated hydroxytoluene (BHT) (0.01-0.05%), particularly if the formulation is exposed to oxygen.
Inconsistent results in cell-based assays. Degradation of this compound in the cell culture medium.Minimize the time the compound is in the culture medium before analysis. Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute into the medium immediately before use.
Variable drug release from solid formulations. Physical instability, such as changes in crystallinity or particle size, potentially influenced by humidity.Store solid formulations in a desiccator or with a desiccant to protect from moisture. Characterize the solid-state properties of your formulation using techniques like XRPD and DSC.

Frequently Asked Questions (FAQs)

Formulation and Storage

Q1: What is the optimal pH for an aqueous this compound solution to ensure short-term stability for research?

A1: To minimize hydrolytic degradation, it is recommended to formulate aqueous solutions of this compound in a mildly acidic buffer, ideally between pH 3 and 5. Studies have shown that the drug is susceptible to degradation in neutral, and particularly in acidic and alkaline, conditions.[1]

Q2: How should I store my this compound stock solutions?

A2: For short-term storage (up to one week), stock solutions prepared in an appropriate solvent (e.g., methanol or DMSO) should be stored at 2-8 °C and protected from light. For long-term storage, it is advisable to store aliquots at -20 °C or below to minimize degradation.

Q3: Can I use antioxidants to improve the stability of my this compound formulation?

A3: Yes, for liquid formulations, particularly those susceptible to oxidation, the inclusion of antioxidants can be beneficial. Water-soluble antioxidants like ascorbic acid (0.01-0.1%) or oil-soluble antioxidants such as butylated hydroxytoluene (BHT) (0.01-0.05%) can be considered, depending on your formulation's solvent system.[2][3][4][5]

Q4: Are there any excipients that can enhance the stability of this compound in liquid formulations?

A4: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to improve the aqueous solubility and stability of various drugs by forming inclusion complexes. The optimal concentration of cyclodextrin would need to be determined experimentally for your specific formulation.

Degradation and Analysis

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathway for this compound is hydrolysis. It has been shown to degrade under acidic, basic, and neutral hydrolytic conditions. It is relatively stable under photolytic, oxidative, and thermal stress.

Q6: How can I monitor the stability of my this compound formulation?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound and quantify its degradation products. A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section below.

Quantitative Stability Data

The following tables summarize the degradation of Indacaterol under various stress conditions.

Table 1: Summary of Forced Degradation Studies for Indacaterol Maleate

Stress ConditionReagent/ConditionTimeTemperature% Degradation
Acid Hydrolysis0.1 N HCl30 min60 °CMajor Degradation
Alkaline Hydrolysis0.1 N NaOH30 min60 °CMajor Degradation
Oxidative3-30% H₂O₂8 hRoom TempMinor to Moderate
Thermal-48 h60 °CMinimal
PhotolyticUV & Visible Light7 daysRoom TempMinimal

Data compiled from publicly available research indicating general trends. Specific degradation percentages can vary based on the exact experimental setup.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase HPLC method suitable for separating this compound from its degradation products.

1. Materials and Reagents:

  • This compound Maleate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Methanol: 0.01N Potassium dihydrogen phosphate buffer (pH adjusted to 6.8 with orthophosphoric acid) (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Buffer Preparation (0.01N KH₂PO₄): Dissolve 0.136 g of KH₂PO₄ in 100 mL of HPLC grade water.

  • Mobile Phase Preparation: Mix 750 mL of Methanol with 250 mL of the phosphate buffer. Adjust the final pH to 6.8 with orthophosphoric acid. Filter and degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Maleate in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 10-50 µg/mL using the mobile phase.

4. Sample Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • The retention time for Indacaterol is expected to be approximately 4.3 minutes under these conditions.

  • Degradation products will appear as separate peaks, allowing for the quantification of the parent compound and the assessment of purity.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for conducting forced degradation studies to understand the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound Maleate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 1 N NaOH. Dilute to a final concentration of approximately 30 µg/mL with mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 1 N HCl. Dilute to a final concentration of approximately 30 µg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 8 hours. Dilute to a final concentration of approximately 30 µg/mL with mobile phase.

  • Thermal Degradation: Place the solid drug powder and a solution of the drug in a hot air oven at 60°C for 48 hours. After the specified time, dissolve the solid and dilute the solution to a final concentration of approximately 30 µg/mL with mobile phase.

  • Photolytic Degradation: Expose the solid drug powder and a solution of the drug to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a sample for analysis by dissolving the solid and diluting the solution to a final concentration of approximately 30 µg/mL with mobile phase.

3. Analysis:

  • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Visualizations

Signaling Pathway of this compound

This compound is a long-acting β2-adrenergic agonist. Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to bronchodilation. The signaling cascade is depicted below.

Indacaterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Indacaterol This compound Beta2_Receptor β2-Adrenergic Receptor Indacaterol->Beta2_Receptor Binds to Gs_protein Gs Protein Beta2_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylation Phosphorylation of Myosin Light Chain Kinase PKA_active->Phosphorylation Leads to Relaxation Smooth Muscle Relaxation (Bronchodilation) Phosphorylation->Relaxation Results in

Caption: Signaling pathway of this compound leading to bronchodilation.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Expose to Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) Start->Base Expose to Oxidation Oxidation (e.g., 30% H₂O₂) Start->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Start->Thermal Expose to Photo Photolytic Stress (UV/Vis Light) Start->Photo Expose to Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify & Quantify Degradation Products Analysis->Data Report Report Findings Data->Report

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Overcoming Resistance to (S)-Indacaterol in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (S)-Indacaterol in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a long-acting beta-2 adrenergic agonist (LABA) used in the treatment of respiratory diseases like COPD.[1][2][3] Its primary mechanism of action is to stimulate the beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This activation triggers a signaling cascade that increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to muscle relaxation and bronchodilation.

Q2: What is cellular resistance to this compound and why does it occur in long-term cell culture?

Cellular resistance, often referred to as tachyphylaxis or desensitization, is a phenomenon where the therapeutic effect of a drug diminishes over time with prolonged or repeated exposure. In the context of long-term cell culture, continuous exposure to this compound can lead to a reduced cellular response. This occurs primarily through two mechanisms:

  • Receptor Desensitization: This is a rapid process involving the phosphorylation of the beta-2 adrenergic receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the receptor's interaction with its G protein, thereby dampening the downstream signaling cascade.

  • Receptor Downregulation: This is a slower process that occurs over hours to days of sustained agonist exposure. It involves the internalization of the beta-2 adrenergic receptors from the cell surface, followed by their degradation. This results in a reduced number of available receptors on the cell membrane, leading to a diminished response to the drug.

Q3: What are the typical signs of developing resistance to this compound in my cell culture experiments?

Signs of developing resistance in your cell culture experiments may include:

  • A rightward shift in the concentration-response curve, indicating a higher concentration of this compound is required to achieve the same level of response (e.g., cAMP production or a specific cellular endpoint).

  • A decrease in the maximum achievable response (Emax) to this compound.

  • Reduced downstream signaling, such as lower levels of cAMP production upon stimulation with a fixed concentration of this compound.

  • A decrease in the number of beta-2 adrenergic receptors on the cell surface, which can be measured by receptor binding assays.

Q4: Can resistance to this compound be reversed?

In many in vitro systems, agonist-induced desensitization and downregulation can be at least partially reversible. The recovery process often involves the removal of the agonist from the culture medium, allowing for the dephosphorylation and recycling of receptors back to the cell surface, as well as the synthesis of new receptors. The rate and extent of recovery can depend on the cell type, the duration and concentration of the agonist exposure, and the specific experimental conditions.

Troubleshooting Guide

This guide provides a question-and-answer format to address specific issues you might encounter during your experiments.

Problem 1: I am observing a decreased response to this compound in my long-term cell cultures.

  • Question: How can I confirm that my cells are developing resistance?

    • Answer: You can perform a concentration-response curve for this compound and compare the EC50 (half-maximal effective concentration) and Emax (maximal effect) values between your long-term treated cells and a naive (untreated) control cell population. A significant increase in the EC50 and/or a decrease in the Emax would confirm the development of resistance.

  • Question: What are the potential molecular mechanisms I should investigate?

    • Answer: The primary mechanisms to investigate are beta-2 adrenergic receptor desensitization and downregulation. You can assess these by:

      • cAMP Assay: Measure intracellular cAMP levels in response to this compound stimulation. A blunted cAMP response in treated cells compared to control cells suggests desensitization.

      • β-Arrestin Recruitment Assay: This assay can quantify the interaction between the beta-2 adrenergic receptor and β-arrestin, a key step in desensitization.

      • Receptor Binding Assay: Quantify the number of beta-2 adrenergic receptors on the cell surface. A decrease in receptor number in treated cells indicates downregulation.

      • Western Blotting: Measure the total protein levels of the beta-2 adrenergic receptor and key regulatory proteins like GRKs and β-arrestins.

Problem 2: My primary cell line is showing rapid desensitization to this compound.

  • Question: Are there ways to mitigate this rapid desensitization during my experiments?

    • Answer: Yes, you can try several strategies:

      • Intermittent Dosing: Instead of continuous exposure, consider a "washout" period where the cells are cultured in drug-free medium to allow for receptor resensitization.

      • Use of Phosphodiesterase (PDE) Inhibitors: PDEs are enzymes that degrade cAMP. Inhibiting their activity can potentiate the signaling downstream of the beta-2 adrenergic receptor and may help to overcome desensitization. PDE4 inhibitors are particularly relevant in airway smooth muscle cells.

      • Co-treatment with Glucocorticoids: Glucocorticoids have been shown to upregulate the expression of beta-2 adrenergic receptors and may help to counteract agonist-induced downregulation.

  • Question: Which specific GRK isoforms might be involved?

    • Answer: While multiple GRKs can phosphorylate the beta-2 adrenergic receptor, GRK2 and GRK3 are often implicated in its desensitization. Investigating the expression and activity of these specific isoforms in your cell line could provide valuable insights.

Problem 3: I want to create a stable this compound-resistant cell line for further studies.

  • Question: What is the general protocol for developing a drug-resistant cell line?

    • Answer: The standard method involves continuous exposure of the parental cell line to gradually increasing concentrations of this compound over a prolonged period (weeks to months). The starting concentration is typically below the IC50, and it is incrementally increased as the cells adapt and resume proliferation.

  • Question: How do I confirm that my generated cell line is truly resistant?

    • Answer: You should perform a cell viability assay (e.g., MTT or XTT) to compare the IC50 of this compound in the parental and the newly generated cell line. A significant increase in the IC50 value confirms resistance. It is also advisable to characterize the molecular phenotype of the resistant cells by assessing receptor expression, cAMP signaling, and β-arrestin recruitment as described above.

Data Summary

Table 1: Expected Changes in Cellular Parameters Upon Development of Resistance to this compound

ParameterExpected Change in Resistant CellsRationale
EC50 of this compound IncreaseA higher concentration of the drug is needed to elicit a half-maximal response due to desensitization and/or downregulation of the receptor.
Emax of this compound DecreaseThe maximal achievable response is reduced due to a lower number of functional receptors and/or impaired signaling efficiency.
Basal cAMP Levels May be unchanged or slightly decreasedChronic stimulation might lead to adaptive changes in adenylyl cyclase activity.
This compound-stimulated cAMP production DecreaseDesensitization of the receptor leads to reduced activation of adenylyl cyclase and consequently lower cAMP synthesis.
Beta-2 Adrenergic Receptor Number (Cell Surface) DecreaseLong-term agonist exposure induces receptor internalization and degradation (downregulation).
Beta-2 Adrenergic Receptor mRNA Levels May decreaseSome studies suggest that chronic agonist exposure can lead to a reduction in the transcription of the beta-2 adrenergic receptor gene.
GRK Protein Levels (e.g., GRK2) May increaseUpregulation of GRKs can contribute to enhanced receptor phosphorylation and desensitization.
β-Arrestin Recruitment May be enhanced initially, then potentially altered with chronic exposureIncreased GRK activity leads to more efficient β-arrestin recruitment. Chronic changes are less well characterized.

Experimental Protocols

Protocol 1: Generation of an this compound Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous, long-term exposure.

Materials:

  • Parental cell line (e.g., human bronchial smooth muscle cells)

  • Complete cell culture medium

  • This compound stock solution

  • Cell counting solution (e.g., Trypan Blue)

  • Cell culture flasks and plates

Procedure:

  • Determine the initial IC20: Perform a cell viability assay (e.g., MTT) to determine the concentration of this compound that inhibits cell growth by approximately 20% (IC20) in the parental cell line.

  • Initial Exposure: Culture the parental cells in complete medium containing the IC20 concentration of this compound.

  • Monitor and Passage: Monitor the cells for signs of growth inhibition. When the cells become confluent, passage them as usual, maintaining the same concentration of this compound in the fresh medium.

  • Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the initial this compound concentration, increase the drug concentration by a small factor (e.g., 1.5 to 2-fold).

  • Repeat and Adapt: Continue this cycle of adaptation and dose escalation. It is crucial to allow the cells sufficient time to adapt to each new concentration. This process can take several weeks to months.

  • Confirmation of Resistance: At various stages, and once a significantly higher tolerance is observed, confirm the level of resistance by performing a full concentration-response curve and calculating the new IC50 value. A significant increase in the IC50 compared to the parental cell line indicates the successful generation of a resistant cell line.

  • Cryopreservation: Once the desired level of resistance is achieved, cryopreserve aliquots of the resistant cell line for future experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Parental and this compound-resistant cells

  • 96-well plates

  • This compound serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the parental and resistant cells into separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to determine the IC50 value for each cell line.

Protocol 3: Intracellular cAMP Measurement Assay

This protocol outlines a competitive immunoassay for the quantification of intracellular cAMP.

Materials:

  • Parental and this compound-resistant cells

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP assay kit (commercially available kits often use an ELISA-based format)

  • Microplate reader

Procedure:

  • Cell Culture: Culture parental and resistant cells to the desired confluency in multi-well plates.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

  • Stimulation: Stimulate the cells with various concentrations of this compound for a defined time (e.g., 10-15 minutes).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.

  • cAMP Quantification: Follow the manufacturer's instructions for the specific cAMP assay kit. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of antibody binding sites.

  • Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in your cell lysates. Plot the cAMP concentration against the log of the this compound concentration to generate a concentration-response curve and determine the EC50.

Protocol 4: β-Arrestin Recruitment Assay (PathHunter® Assay Principle)

This protocol describes the principle of a common commercially available assay to measure the recruitment of β-arrestin to the beta-2 adrenergic receptor.

Materials:

  • Engineered cell line co-expressing the beta-2 adrenergic receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).

  • This compound

  • Assay buffer and detection reagents (provided with the kit)

  • Luminometer

Procedure:

  • Cell Plating: Plate the engineered cells in a white, opaque 96-well or 384-well plate and incubate overnight.

  • Agonist Addition: Add various concentrations of this compound to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol. The recruitment of β-arrestin-EA to the receptor-PK brings the two enzyme fragments together, forming a functional β-galactosidase enzyme. This enzyme hydrolyzes a substrate in the detection reagent to produce a chemiluminescent signal.

  • Signal Measurement: Measure the luminescence using a plate-based luminometer.

  • Data Analysis: The intensity of the luminescent signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the log of the this compound concentration to determine the EC50 for β-arrestin recruitment.

Visualizations

G cluster_0 cluster_1 cluster_2 S_Indacaterol This compound Beta2AR β2-Adrenergic Receptor S_Indacaterol->Beta2AR Binds to G_Protein G Protein (Gs) Beta2AR->G_Protein Activates GRK GRK Beta2AR->GRK Beta_Arrestin β-Arrestin Beta2AR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to GRK->Beta2AR Beta_Arrestin->G_Protein Blocks Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes

Caption: Signaling pathway of this compound and mechanisms of desensitization.

G cluster_0 Day 0 cluster_1 Day 1 cluster_2 Weeks 1-n cluster_3 Confirmation Seed_Cells Seed Parental Cells Add_Drug Add this compound (IC20) Seed_Cells->Add_Drug Culture Culture and Passage Add_Drug->Culture Increase_Conc Increase this compound Concentration Culture->Increase_Conc When cells adapt Increase_Conc->Culture Repeat Viability_Assay Perform Cell Viability Assay Increase_Conc->Viability_Assay Periodically Confirm_Resistance Confirm Increased IC50 Viability_Assay->Confirm_Resistance

Caption: Workflow for generating an this compound resistant cell line.

G Decreased_Response Decreased Response to this compound Confirm_Resistance Confirm Resistance (EC50 Shift) Decreased_Response->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Receptor_Desensitization Receptor Desensitization Investigate_Mechanism->Receptor_Desensitization Receptor_Downregulation Receptor Downregulation Investigate_Mechanism->Receptor_Downregulation Overcome_Resistance Strategies to Overcome Resistance Investigate_Mechanism->Overcome_Resistance cAMP_Assay cAMP Assay Receptor_Desensitization->cAMP_Assay Beta_Arrestin_Assay β-Arrestin Assay Receptor_Desensitization->Beta_Arrestin_Assay Receptor_Binding_Assay Receptor Binding Assay Receptor_Downregulation->Receptor_Binding_Assay Intermittent_Dosing Intermittent Dosing Overcome_Resistance->Intermittent_Dosing PDE_Inhibitors PDE Inhibitors Overcome_Resistance->PDE_Inhibitors Glucocorticoids Glucocorticoids Overcome_Resistance->Glucocorticoids

Caption: Troubleshooting logic for overcoming this compound resistance.

References

Minimizing variability in aerosol delivery of (S)-Indacaterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing variability in the aerosol delivery of (S)-Indacaterol.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, offering potential causes and solutions to ensure consistent and reliable aerosol delivery.

Question/Issue Potential Causes Recommended Solutions
Why am I observing high variability in the emitted dose from my Dry Powder Inhaler (DPI)? 1. Inconsistent Powder Fluidization: Insufficient energy to disperse the powder blend. 2. Device Retention: High adhesion of the powder to the inhaler device surfaces. 3. Environmental Factors: High humidity can increase powder cohesiveness.[1] 4. Inadequate Device Resistance: The device resistance may not be optimal for the formulation.[2]1. Optimize Inhalation Flow Rate: Ensure the flow rate is sufficient to achieve a 4.0 kPa pressure drop for consistent powder deagglomeration.[2][3] 2. Evaluate Device Design: Select a device with geometry and materials that minimize powder adhesion. 3. Control Environment: Conduct experiments in a controlled environment with low relative humidity.[4] 4. Select Appropriate Device Resistance: Test DPIs with varying resistance levels (low, medium, high) to find the best match for your formulation to minimize flow rate dependence.
My Fine Particle Fraction (FPF) is lower than expected. What could be the cause? 1. Poor Deagglomeration: The formulation is not breaking down into respirable particles (1-5 µm). 2. Suboptimal Carrier Properties: The size, shape, and surface roughness of the carrier (e.g., lactose) may not be ideal for drug detachment. 3. High Oropharyngeal Deposition: A high inhalation flow rate can lead to increased particle impaction in the throat.1. Particle Engineering: Consider spray-dried formulations to create particles with a more monomodal aerodynamic particle size distribution. 2. Optimize Carrier Particles: Experiment with different carrier particle sizes and morphologies to improve drug detachment. 3. Adjust Inhalation Profile: While a high flow rate is needed for dispersion, excessively high rates can be detrimental. Evaluate FPF across a range of flow rates.
How can I reduce variability between different units of the same DPI product? 1. Inconsistent Dose Loading: Variability in the amount of powder filled into each capsule or blister. 2. Lack of Dose Content Uniformity: Poor mixing of the active pharmaceutical ingredient (API) and excipients.1. Precision Filling Systems: Employ precision filling systems to ensure consistent powder weight in each unit. 2. Formulation Homogeneity: Ensure a homogenous blend of this compound and carrier particles. This is crucial for achieving a low variation in particle properties. 3. Perform Dose Uniformity Testing: Conduct rigorous testing as per USP <601> guidelines to ensure consistency across a batch.
The aerodynamic particle size distribution (APSD) is inconsistent across experiments. Why? 1. Cascade Impactor Leaks: Leaks in the cascade impactor system can alter the airflow path and affect particle deposition. 2. Incorrect Flow Rate: The flow rate through the impactor is not set correctly for the specific DPI. 3. Particle Bounce: Particles may bounce off collection surfaces, leading to inaccurate sizing.1. Leak Test the Impactor: Before each use, perform a leak test on the cascade impactor system. 2. Calibrate Flow Rate: Accurately set and measure the flow rate to achieve the required 4 kPa pressure drop for the specific DPI being tested. 3. Coat Impactor Stages: Apply a coating (e.g., silicone) to the impactor stages to reduce particle bounce.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the aerosol performance of this compound from a DPI?

A1: The primary factors can be categorized into three groups:

  • Formulation Properties: These include the particle size of the this compound API, the properties of the carrier particles (e.g., lactose), and the overall cohesiveness of the powder blend. To reach the deep lung, API particles should have an aerodynamic diameter between 1 and 5 µm.

  • Device Characteristics: The inhaler's design, particularly its resistance to airflow, plays a critical role in the deagglomeration of the powder. The internal geometry and mouthpiece design also influence particle dispersion.

  • Patient-Related Factors: The patient's inspiratory effort (flow rate and volume) is a major source of variability. A forceful and deep inhalation is necessary to effectively deaggregate the powder formulation.

Q2: How does the formulation of this compound affect delivery variability?

A2: Traditional formulations often involve blending micronized this compound with larger lactose carrier particles. The adhesive forces between the drug and carrier must be overcome by the patient's inhalation to release the drug. Variability can arise from inconsistent blending and the inherent limitations of these bimodal powder mixtures. Advanced formulations, such as spray-dried particles (e.g., PulmoSphere™), can create more uniform particles that improve lung targeting and dose consistency.

Q3: What is Dose Content Uniformity (DCU) and why is it important?

A3: Delivered Dose Uniformity (DDU), often referred to as Dose Content Uniformity, is a critical quality attribute that ensures each actuation of an inhaler delivers a consistent amount of the active pharmaceutical ingredient (API). This is vital for therapeutic efficacy, as variations can lead to under- or over-dosing. Regulatory bodies like the FDA have specific guidance for DCU testing of DPIs.

Q4: What is the role of a cascade impactor in assessing aerosol performance?

A4: A cascade impactor is the standard analytical instrument for measuring the aerodynamic particle size distribution (APSD) of inhaled products. It separates particles based on their aerodynamic diameter, which is crucial for predicting where in the respiratory tract the drug particles will deposit. This technique is essential for research and development as well as for quality control.

Q5: How can I mitigate the influence of patient inhalation variability in my in-vitro experiments?

A5: To minimize variability from inconsistent inhalation effort in laboratory settings, it is crucial to use a standardized and controlled inhalation profile. For DPIs, this typically involves testing at a flow rate that generates a 4 kPa pressure drop across the device, which is representative of an average adult inhalation. The total volume of air drawn through the device should also be standardized (e.g., 2 or 4 Liters).

Experimental Protocols

Protocol 1: Delivered Dose Uniformity (DDU) Testing for this compound DPIs

Objective: To determine the consistency of the delivered dose of this compound from a DPI across multiple units and throughout the product's lifecycle.

Apparatus:

  • Dose Uniformity Sampling Apparatus (DUSA)

  • Mouthpiece adapter

  • Vacuum pump

  • Flowmeter

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Setup: Assemble the DUSA with an appropriate filter to capture the emitted dose. Connect the DUSA to the vacuum pump with the flowmeter in line.

  • Flow Rate Determination:

    • Seal the DPI in the mouthpiece adapter connected to the DUSA.

    • Adjust the flow-control valve to achieve a pressure drop of 4.0 kPa across the DPI.

    • Measure and record this flow rate. This will be the test flow rate.

  • Sample Collection:

    • Unless otherwise specified, use 10 individual DPI units.

    • For each unit, perform one actuation into the DUSA at the determined test flow rate.

    • If testing throughout the device's life, collect doses at the beginning and end of the unit's labeled number of doses.

  • Sample Analysis:

    • Carefully remove the filter from the DUSA.

    • Dissolve the collected this compound from the filter in a suitable solvent.

    • Analyze the concentration of this compound using a validated HPLC method.

  • Acceptance Criteria (based on FDA guidance):

    • The test is passed if no more than one out of ten values is outside ±20% of the label claim.

    • The sample mean should be within 85-115% of the label claim.

Protocol 2: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

Objective: To measure the APSD of the aerosolized this compound to predict its deposition in the respiratory tract.

Apparatus:

  • Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)

  • Mouthpiece adapter and induction port (e.g., Alberta Idealized Throat)

  • Vacuum pump and flow controller

  • HPLC system

Methodology:

  • Impactor Preparation:

    • If necessary, coat the collection surfaces of the impactor stages with a solution (e.g., silicone in hexane) to prevent particle bounce and allow to dry completely.

    • Assemble the impactor, ensuring all stages are correctly ordered and sealed.

  • Leak Testing: Perform a leak test on the assembled impactor to ensure the integrity of the seals.

  • Flow Rate Calibration: Set the flow rate through the impactor to achieve a 4 kPa pressure drop across the DPI, up to a maximum of 100 L/min.

  • Sample Delivery:

    • Actuate the DPI into the induction port of the impactor for a set duration to achieve a total sample volume of 2 or 4 L.

  • Drug Recovery:

    • Disassemble the impactor.

    • Rinse each component (mouthpiece, induction port, stages, and filter) with a known volume of a suitable solvent to recover the deposited this compound.

  • Analysis:

    • Quantify the amount of this compound in each component's rinse solution using a validated HPLC method.

  • Data Calculation:

    • Determine the mass of this compound deposited on each stage.

    • Calculate the Fine Particle Dose (FPD) - the mass of particles with an aerodynamic diameter typically < 5 µm.

    • Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).

    • Calculate the Fine Particle Fraction (FPF) - the FPD as a percentage of the total delivered dose.

Data Presentation

Table 1: Key Parameters for this compound Aerosol Performance
ParameterDefinitionTypical Target Range for Inhaled TherapiesImportance in Minimizing Variability
Emitted Dose (ED) The total mass of drug exiting the inhaler per actuation.Consistent with label claim (e.g., 85-115%).High variability indicates issues with powder fluidization or device retention.
Fine Particle Dose (FPD) The mass of drug particles with an aerodynamic diameter less than a specified size (typically 5 µm).A higher FPD generally correlates with better lung deposition.Variability points to inconsistent deagglomeration of the drug-carrier blend.
Fine Particle Fraction (FPF) The FPD expressed as a percentage of the Emitted Dose.Formulations like PulmoSphere™ can achieve FPF > 60%.A consistent FPF is crucial for predictable therapeutic effect.
Mass Median Aerodynamic Diameter (MMAD) The diameter at which 50% of the particle mass is contained in larger particles and 50% in smaller particles.1-5 µm for deep lung delivery.A stable MMAD is essential for consistent regional deposition in the lungs.
Geometric Standard Deviation (GSD) A measure of the spread of the aerodynamic particle size distribution.A lower GSD indicates a more uniform particle size.High GSD can lead to more variable deposition patterns.
Table 2: Influence of DPI Device Resistance on Aerosol Performance
Device ResistanceTypical Pressure Drop at 60 L/minEffect on Powder DispersionImpact on Flow Rate DependenceRecommended Use Case
Low < 5 kPaMay result in lower deagglomeration energy, especially at low patient inspiratory effort.Higher dependence on patient's inspiratory flow rate.For formulations that are easily dispersed.
Medium 5 - 10 kPaProvides a balance between dispersion energy and patient effort.Moderate dependence on flow rate.A common starting point for many formulations.
High / Ultra-High > 10 kPaGenerates higher turbulence and shear forces, improving deagglomeration.Can effectively mitigate flow rate dependence, leading to more consistent dose delivery across different patient efforts.For cohesive powders or to ensure consistent delivery in patients with varying inspiratory capabilities.

Visualizations

G cluster_formulation Formulation Factors cluster_device Device Factors cluster_patient Patient Factors cluster_output Performance Outcomes API_Particle_Size API Particle Size (1-5 µm) Drug_Carrier_Adhesion Drug-Carrier Adhesion API_Particle_Size->Drug_Carrier_Adhesion Carrier_Properties Carrier Properties (Size, Shape, Surface) Carrier_Properties->Drug_Carrier_Adhesion Powder_Cohesiveness Powder Cohesiveness Drug_Carrier_Adhesion->Powder_Cohesiveness Dose_Uniformity Dose Uniformity Powder_Cohesiveness->Dose_Uniformity Device_Resistance Device Resistance (Low, Medium, High) APSD APSD (MMAD, FPF) Device_Resistance->APSD Device_Geometry Device Geometry Device_Geometry->Dose_Uniformity Mouthpiece_Design Mouthpiece Design Lung_Deposition Lung Deposition Mouthpiece_Design->Lung_Deposition Inspiratory_Flow_Rate Inspiratory Flow Rate Inspiratory_Flow_Rate->APSD Inhaled_Volume Inhaled Volume Inhaled_Volume->Dose_Uniformity Coordination Coordination & Technique Coordination->Lung_Deposition Variability Delivery Variability Dose_Uniformity->Variability APSD->Variability

Caption: Factors influencing variability in aerosol delivery.

G cluster_problem Problem Identification cluster_investigation Investigation & Root Cause Analysis cluster_solution Solution Implementation cluster_verification Verification Start Inconsistent Aerosol Delivery Check_DDU Check Delivered Dose Uniformity Start->Check_DDU Check_APSD Check APSD (Cascade Impaction) Start->Check_APSD Investigate_Formulation Investigate Formulation - Blend Homogeneity? - Particle Properties? Check_DDU->Investigate_Formulation Investigate_Device Investigate Device - Correct Resistance? - Device Retention? Check_DDU->Investigate_Device Check_APSD->Investigate_Device Investigate_Method Investigate Method - Flow Rate Correct? - Impactor Leaks? Check_APSD->Investigate_Method Optimize_Formulation Optimize Formulation (e.g., Spray Drying) Investigate_Formulation->Optimize_Formulation Select_Device Select Optimal Device Investigate_Device->Select_Device Refine_Protocol Refine Analytical Protocol Investigate_Method->Refine_Protocol End Consistent Aerosol Delivery Optimize_Formulation->End Select_Device->End Refine_Protocol->End

Caption: Troubleshooting workflow for inconsistent delivery.

References

Interpreting unexpected results in (S)-Indacaterol functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Indacaterol functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and interpret unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take if my this compound assay yields unexpected results?

A1: When facing unexpected results, start with these initial checks:

  • Reagent Integrity: Confirm the stability and correct storage of all reagents, including the this compound ligand, antibodies, and assay buffers.[1] this compound is susceptible to degradation, so proper handling is crucial.

  • Cell Health: Verify the viability and confluence of your cell cultures. Stressed, unhealthy, or improperly passaged cells can lead to inconsistent or weak responses.[1]

  • Instrument Calibration: Ensure that the detection instrument (e.g., plate reader) is properly calibrated and its settings are optimized for your specific assay.[1]

  • Control Performance: Analyze your positive and negative controls. If controls are not behaving as expected, the issue likely lies within the general assay setup rather than the this compound itself.[1]

Q2: My observed potency (EC50) for this compound is much lower than the literature values. What could be the cause?

A2: A higher-than-expected EC50 value (lower potency) can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Common causes include:

  • Compound Degradation: this compound may have degraded due to improper storage or handling. Prepare fresh stock solutions.

  • Suboptimal Assay Conditions: Incubation times, temperature, or buffer composition may not be optimal.[1] For cAMP assays, ensure a phosphodiesterase (PDE) inhibitor like IBMX is included in the stimulation buffer to prevent cAMP degradation.

  • Low Receptor Expression: The cell line may not express sufficient β2-adrenergic receptors. Verify receptor expression levels if possible.

  • Inaccurate Pipetting: Errors in preparing the dilution series can lead to inaccurate final concentrations. Calibrate pipettes and use proper technique.

Q3: The maximal response (Emax) of this compound is lower than expected. Why might this happen?

A3: A reduced Emax suggests a problem with the system's ability to generate a full response. Consider these possibilities:

  • Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization and downregulation. Optimize the stimulation time.

  • Cell Density: The number of cells per well is critical. Too few cells may not generate a detectable signal, while too many can lead to a decreased assay window. An optimal cell density should be determined for your specific cell line.

  • Incomplete Dose-Response Curve: If the highest concentration tested does not produce a plateau, the calculated Emax will be inaccurate. Extend the concentration range to ensure the curve reaches a clear maximum.

  • Reagent Limitation: The detection reagents (e.g., antibody, substrate) may be the limiting factor. Ensure they are used at their optimal concentrations.

Q4: I am seeing a high background signal in my negative/vehicle control wells. What should I do?

A4: High background can obscure the specific signal and reduce the assay window. Potential causes include:

  • Constitutive Receptor Activity: Some cell lines, particularly those overexpressing the receptor, can exhibit high basal activity.

  • Reagent Contamination or Degradation: Buffers or detection reagents may be contaminated or have degraded, leading to a constitutive signal.

  • Cell Autofluorescence: If using a fluorescence-based assay, the cells themselves might have high intrinsic fluorescence. Check this by reading a plate with cells in buffer only.

Troubleshooting Guides

Troubleshooting Low Potency (High EC50)

This guide provides a step-by-step approach to diagnosing why the observed EC50 of this compound is higher than expected.

Step Check Potential Cause Recommended Action
1 Compound Integrity The this compound stock solution may have degraded.Prepare a fresh stock solution of this compound from a reliable source. Validate its concentration if possible.
2 Assay Controls Positive control (e.g., Isoproterenol) also shows low potency.The issue is likely with the overall assay system (cells, reagents), not the specific compound. Proceed to Step 3.
3 Cell Health & Density Cells are unhealthy, have a high passage number, or density is not optimal.Use cells with consistent, low passage numbers. Perform a cell density optimization experiment to find the number of cells that provides the best signal-to-background ratio.
4 Assay Buffer/Media Buffer components are incorrect (pH, salts) or a critical component is missing.Verify the composition of all buffers. For cAMP assays, ensure a PDE inhibitor (e.g., IBMX) is included in the stimulation buffer.
5 Incubation Time The stimulation time is too short for the signal to develop or too long, causing desensitization.Perform a time-course experiment to determine the optimal stimulation duration for a maximal signal.
6 Concentration Range The dose-response curve is incomplete, not covering the full range from baseline to Emax.Ensure your dilution series covers at least 5-8 concentrations and brackets the expected EC50, with points defining the bottom and top plateaus.
Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting unexpected assay results.

G start Unexpected Result (e.g., Low Potency) check_controls Are Positive & Negative Controls Behaving as Expected? start->check_controls system_issue System-wide Issue Identified check_controls->system_issue No compound_issue Issue is Specific to this compound check_controls->compound_issue Yes check_cells Check Cell Health, Passage #, and Density system_issue->check_cells check_reagents Check Reagent/Buffer Integrity & Formulation check_cells->check_reagents check_instrument Check Instrument Settings & Calibration check_reagents->check_instrument resolve Re-run Experiment check_instrument->resolve check_compound Prepare Fresh Compound Stock compound_issue->check_compound check_protocol Review Assay Protocol (Time, Temp, Conc.) check_compound->check_protocol check_protocol->resolve

Figure 1. A logical workflow for troubleshooting common issues in functional assays.

Experimental Protocols & Data

Canonical β2-Adrenergic Receptor Signaling Pathway

This compound is a β2-adrenergic receptor agonist. Its primary mechanism of action involves binding to the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR). This binding event activates the associated stimulatory G-protein (Gs). The activated Gs-alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which mediates various downstream cellular responses, including smooth muscle relaxation.

G Indacaterol This compound b2AR β2-Adrenergic Receptor (GPCR) Indacaterol->b2AR Binds Gs Gs Protein (α, β, γ) b2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates Targets

Figure 2. Canonical Gs signaling pathway activated by this compound.
Standard cAMP Functional Assay Workflow

This protocol outlines a typical workflow for measuring this compound-induced cAMP production in a cell-based assay using a technology like HTRF or ELISA.

Figure 3. General workflow for a cell-based cAMP functional assay.
Reference Data for this compound

The following table provides typical in vitro pharmacological values for this compound. Note that these values can be highly dependent on the specific cell line, receptor expression level, and assay conditions used.

Parameter Typical Value Range Assay System Comments
EC50 (Potency) 1 - 10 nMcAMP accumulation in CHO or HEK293 cells expressing human β2-adrenergic receptor.Values can be influenced by cell density, incubation time, and presence of PDE inhibitors.
Emax (Efficacy) 90 - 100%Relative to a full agonist like Isoproterenol.Indicates that this compound is a full agonist at the β2-adrenergic receptor.
Binding Affinity (Ki) 2 - 15 nMRadioligand binding assays using membranes from cells expressing the β2-adrenergic receptor.Reflects the affinity of the drug for the receptor in the absence of signaling.

References

Validation & Comparative

A Comparative In Vitro Analysis of (S)-Indacaterol and Formoterol Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of two prominent long-acting beta2-adrenoceptor agonists: (S)-Indacaterol and formoterol. The information presented is supported by experimental data to assist researchers and professionals in drug development in their understanding of the pharmacological profiles of these compounds.

Quantitative Efficacy Comparison

The following tables summarize the key in vitro efficacy parameters of this compound and formoterol, derived from studies on human β2-adrenoceptors and functional assays in human airway tissues.

Table 1: β2-Adrenoceptor Agonist Activity

ParameterThis compoundFormoterolReference Compound
Intrinsic Efficacy (Emax) 73% of Isoprenaline's max effect90% of Isoprenaline's max effectIsoprenaline (full agonist)
Potency (pEC50) 8.06~8.0-8.5-
Receptor Binding Affinity Similar to formoterolSimilar to this compound-

Emax (maximum effect) indicates the ability of the drug to produce a response. A value closer to 100% indicates a higher efficacy, approaching that of the full agonist isoprenaline. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[1][2][3]

Table 2: Onset and Duration of Action in Isolated Human Bronchi

ParameterThis compoundFormoterol
Onset of Action Fast, similar to formoterol and salbutamolFast, similar to salbutamol
Duration of Action Significantly longer than formoterolLong-acting, but shorter than this compound

The rapid onset of action for both compounds is a key characteristic, while this compound exhibits a more sustained effect in in vitro models.[2][4]

Table 3: Selectivity for β-Adrenoceptor Subtypes

Receptor SubtypeThis compoundFormoterol
β1-Adrenoceptor Activity Very weak agonist (16% of Isoprenaline's max effect)Very weak agonist
β3-Adrenoceptor Activity Full agonist (113% of Isoprenaline's max effect)Full agonist

Both agonists demonstrate a favorable selectivity profile, with weak activity at the β1-adrenoceptor, which is associated with cardiovascular side effects.

Signaling Pathway and Experimental Workflow

The activation of the β2-adrenoceptor by agonists like this compound and formoterol initiates a well-defined signaling cascade, leading to smooth muscle relaxation. A generalized workflow for the in vitro comparison of these agonists is also depicted.

G β2-Adrenoceptor Signaling Pathway Agonist This compound or Formoterol B2AR β2-Adrenoceptor Agonist->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenoceptor signaling cascade initiated by agonist binding.

G Experimental Workflow for In Vitro Comparison cluster_assays In Vitro Assays cluster_analysis Data Analysis Binding Receptor Binding Assay Potency Potency (EC50) Binding->Potency cAMP cAMP Accumulation Assay Efficacy Efficacy (Emax) cAMP->Efficacy Functional Isolated Tissue Functional Assay Kinetics Onset and Duration Functional->Kinetics Compounds This compound & Formoterol Compounds->Binding Compounds->cAMP Compounds->Functional

Caption: Generalized workflow for comparing β2-adrenoceptor agonists in vitro.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

β2-Adrenoceptor Binding Assay

Objective: To determine the binding affinity of this compound and formoterol to the human β2-adrenoceptor.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenoceptor are cultured. The cells are harvested, and a cell pellet is generated by centrifugation. The cell pellet is resuspended in a buffer containing HEPES and EDTA and homogenized. The cell homogenate is then centrifuged at high speed to isolate the cell membranes containing the receptors.

  • Radioligand Binding: The cell membranes are incubated with a radiolabeled ligand that specifically binds to the β2-adrenoceptor (e.g., [3H]-CGP 12177).

  • Competition Assay: The membranes and radioligand are incubated with increasing concentrations of the unlabeled test compounds (this compound or formoterol).

  • Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Data Analysis: The IC50 values are converted to affinity constants (Ki) to determine the binding affinity of each compound for the receptor.

cAMP Accumulation Assay

Objective: To measure the functional consequence of β2-adrenoceptor activation by quantifying the production of the second messenger, cyclic adenosine monophosphate (cAMP).

Methodology:

  • Cell Culture: Human airway smooth muscle cells or recombinant cell lines (e.g., CHO-K1) expressing the β2-adrenoceptor are cultured in multi-well plates.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation: The cells are then stimulated with various concentrations of this compound or formoterol for a defined period (e.g., 10-15 minutes).

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for each agonist.

Isolated Human Bronchus Functional Assay

Objective: To assess the relaxant effects, onset, and duration of action of this compound and formoterol on human airway smooth muscle.

Methodology:

  • Tissue Preparation: Human bronchial rings are obtained from lung tissue resections and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Contraction: The bronchial rings are pre-contracted with an agent such as histamine or carbachol to induce a stable level of muscle tone.

  • Cumulative Concentration-Response: this compound or formoterol is added cumulatively to the organ baths, and the relaxation of the bronchial rings is measured isometrically.

  • Onset and Duration of Action: For onset of action, the time to reach a certain level of relaxation after a single addition of the agonist is measured. For duration of action, after washout of the agonist, the time it takes for the tissue to return to its pre-agonist tone is recorded.

  • Data Analysis: Concentration-response curves are plotted to determine the potency (EC50) and maximal relaxation (Emax) for each compound. The time-course of relaxation is analyzed to determine the onset and duration of action.

References

Head-to-head comparison of (S)-Indacaterol and salmeterol in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of long-acting β2-adrenergic receptor (LABA) agonists, (S)-Indacaterol and salmeterol represent two key therapeutic agents for managing respiratory diseases such as chronic obstructive pulmonary disease (COPD). While both drugs target the β2-adrenergic receptor to induce bronchodilation, their preclinical pharmacological profiles exhibit distinct differences in terms of receptor binding, potency, efficacy, and onset and duration of action. This guide provides a comprehensive head-to-head comparison of this compound and salmeterol based on key preclinical experimental data, offering valuable insights for researchers, scientists, and drug development professionals.

Pharmacological Profile: A Quantitative Comparison

A seminal preclinical study by Battram et al. (2006) provides a direct comparison of the in vitro pharmacological properties of this compound and salmeterol at the human β2-adrenoceptor expressed in Chinese Hamster Ovary (CHO) cells. The findings are summarized below.

ParameterThis compoundSalmeterolReference
Receptor Binding Affinity (pKi) 7.9 ± 0.18.1 ± 0.1[1]
Potency (pEC50) in cAMP Assay 8.06 ± 0.027.8 ± 0.1[1]
Intrinsic Efficacy (Emax) in cAMP Assay (% of Isoprenaline) 73 ± 1%38 ± 1%[1][2]

In functional assays using isolated guinea pig trachea, this compound demonstrated a significantly faster onset of action and a longer duration of action compared to salmeterol.

ParameterThis compoundSalmeterolReference
Onset of Action (t½ max, min) in Guinea Pig Trachea 30 ± 4> 60[1]
Duration of Action (t½ offset, min) in Guinea Pig Trachea 529 ± 99496 ± 69

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of a compound to its target receptor.

Cell Preparation:

  • CHO cells stably expressing the human β2-adrenoceptor are cultured to ~80-90% confluency.

  • Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

Assay Procedure:

  • A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP12177) is incubated with the cell membrane preparation.

  • Increasing concentrations of the unlabeled competitor drug (this compound or salmeterol) are added.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter is measured using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenergic receptor signaling pathway.

Cell Preparation:

  • HEK293 or CHO cells expressing the human β2-adrenoceptor are seeded in multi-well plates and grown to a suitable confluency.

Assay Procedure:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cells are incubated with increasing concentrations of the agonist (this compound or salmeterol).

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP levels are quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Data Analysis: The concentration-response curves are plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined. Efficacy is often expressed as a percentage of the response to a full agonist like isoprenaline.

Isolated Guinea Pig Tracheal Ring Relaxation Assay

This functional assay assesses the bronchodilator effect of a compound on airway smooth muscle.

Tissue Preparation:

  • A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution).

  • The trachea is cleaned of connective tissue and cut into rings.

  • The tracheal rings are suspended in an organ bath containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

Assay Procedure:

  • The tracheal rings are allowed to equilibrate under a resting tension.

  • The smooth muscle is pre-contracted with an agent like histamine or carbachol.

  • Once a stable contraction is achieved, cumulative concentrations of the β2-agonist (this compound or salmeterol) are added to the organ bath.

  • The relaxation of the tracheal ring is measured using an isometric force transducer.

Data Analysis: The relaxant responses are expressed as a percentage of the pre-contraction. Concentration-response curves are constructed to determine the EC50 and Emax for each compound.

Visualizing the Mechanisms

To better understand the underlying processes, the following diagrams illustrate the signaling pathway and experimental workflows.

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist This compound or Salmeterol Agonist->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway

G Experimental Workflow: cAMP Accumulation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed cells expressing β2-adrenoceptor B Culture cells to optimal confluency A->B C Add stimulation buffer with PDE inhibitor B->C D Incubate with varying concentrations of agonist C->D E Lyse cells and quantify cAMP (HTRF) D->E F Generate concentration- response curves E->F G Determine pEC50 and Emax F->G

cAMP Accumulation Assay Workflow

G Logical Comparison of this compound and Salmeterol cluster_efficacy Efficacy cluster_onset Onset of Action cluster_duration Duration of Action Indacaterol This compound Higher_Efficacy Higher Intrinsic Efficacy (Near Full Agonist) Indacaterol->Higher_Efficacy Faster_Onset Faster Onset Indacaterol->Faster_Onset Longer_Duration Longer Duration Indacaterol->Longer_Duration Salmeterol Salmeterol Lower_Efficacy Lower Intrinsic Efficacy (Partial Agonist) Salmeterol->Lower_Efficacy Slower_Onset Slower Onset Salmeterol->Slower_Onset Salmeterol->Longer_Duration

Pharmacodynamic Comparison

Conclusion

Preclinical data robustly demonstrate that while both this compound and salmeterol are effective β2-adrenergic receptor agonists, they possess distinct pharmacological profiles. This compound exhibits higher intrinsic efficacy, acting as a near-full agonist, in contrast to salmeterol, which behaves as a partial agonist. This higher efficacy is associated with a faster onset of action. Both molecules demonstrate a long duration of action, a key characteristic for maintenance therapy in chronic respiratory diseases. These preclinical findings provide a strong rationale for the clinical differences observed between these two important bronchodilators and can guide further research and development in the field of respiratory medicine.

References

Validating the Selectivity of (S)-Indacaterol for Beta-2 over Beta-1 Adrenoceptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the selectivity of (S)-Indacaterol for the human beta-2 (β2) adrenoceptor over the beta-1 (β1) adrenoceptor. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Quantitative Data on Receptor Selectivity

The selectivity of this compound for the β2-adrenoceptor over the β1-adrenoceptor has been quantified using in vitro pharmacological assays. The data presented below summarizes the binding affinity (pKi) of this compound and other common long-acting beta-agonists (LABAs) for these two receptor subtypes. A higher pKi value indicates a stronger binding affinity. The selectivity ratio is calculated from the dissociation constants (Ki) and indicates the preference of the compound for the β2 receptor over the β1 receptor.

CompoundpKi (β1)pKi (β2)Selectivity Ratio (β2/β1)Reference
This compound 7.365.48~28[1][2]
Salmeterol--2818[3]
Formoterol---[4]
Salbutamol--29[3]

Note on Indacaterol pKi values: The reported pKi values of 7.36 for β1 and 5.48 for β2 appear to be inconsistent with the reported β2 selectivity, as a higher pKi indicates higher affinity. The selectivity ratio of approximately 28-fold for the β2 over the β1 receptor is more consistently reported.

Experimental Protocols

The determination of adrenoceptor selectivity is primarily achieved through two key in vitro experimental approaches: radioligand binding assays to assess binding affinity and functional assays to measure cellular response upon receptor activation.

1. Radioligand Binding Assays

These assays are considered the gold standard for determining the affinity of a ligand for a receptor.

  • Objective: To determine the dissociation constant (Ki) of this compound for human β1 and β2 adrenoceptors.

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected with and expressing the human β1-adrenoceptor or the human β2-adrenoceptor are commonly used.

  • Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [3H]-CGP 12177, is used to label the entire receptor population.

  • Protocol Outline:

    • Membrane Preparation: Membranes from the transfected CHO-K1 cells expressing either β1 or β2 adrenoceptors are isolated.

    • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand ([3H]-CGP 12177) and varying concentrations of the unlabeled test compound (this compound).

    • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of agonist binding to the receptor, which for β-adrenoceptors is the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at human β1 and β2 adrenoceptors.

  • Cell Lines: As with binding assays, CHO-K1 cells stably expressing human β1 or β2 adrenoceptors are utilized.

  • Protocol Outline:

    • Cell Culture: The transfected cells are cultured in multi-well plates.

    • Agonist Stimulation: The cells are incubated with varying concentrations of this compound for a defined period.

    • Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.

    • cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

    • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve.

Visualizations

Beta-2 Adrenoceptor Signaling Pathway

Beta2_Signaling_Pathway cluster_membrane Cell Membrane Indacaterol This compound Beta2_AR β2-Adrenoceptor Indacaterol->Beta2_AR Binds G_Protein Gs Protein (αβγ) Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to

Caption: Beta-2 adrenoceptor signaling cascade.

Experimental Workflow for Adrenoceptor Selectivity

Adrenoceptor_Selectivity_Workflow cluster_cell_prep Cell Preparation cluster_binding_assay Radioligand Binding Assay cluster_functional_assay cAMP Functional Assay Culture_b1 Culture CHO-K1 cells expressing β1-AR Membrane_Prep Membrane Preparation Culture_b1->Membrane_Prep Agonist_Stim Agonist Stimulation with Indacaterol Culture_b1->Agonist_Stim Culture_b2 Culture CHO-K1 cells expressing β2-AR Culture_b2->Membrane_Prep Culture_b2->Agonist_Stim Compete_Bind Competitive Binding with [3H]-CGP 12177 & Indacaterol Membrane_Prep->Compete_Bind Filter_Count Filtration & Scintillation Counting Compete_Bind->Filter_Count Binding_Analysis IC50 & Ki Determination Filter_Count->Binding_Analysis Data_Comparison Selectivity Determination (Ki β1 / Ki β2) Binding_Analysis->Data_Comparison Cell_Lysis Cell Lysis Agonist_Stim->Cell_Lysis cAMP_Quant cAMP Quantification (HTRF/ELISA) Cell_Lysis->cAMP_Quant Functional_Analysis EC50 & Emax Determination cAMP_Quant->Functional_Analysis Functional_Analysis->Data_Comparison

References

A Comparative Guide to Analytical Methods for (S)-Indacaterol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of (S)-Indacaterol, a novel ultra-long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). The selection of an appropriate analytical method is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document outlines the experimental protocols and performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Spectrophotometry.

This compound: Mechanism of Action

This compound exerts its therapeutic effect by acting as a selective agonist at the β2-adrenergic receptors located on the smooth muscle cells of the airways.[1] The binding of this compound to these receptors initiates a signaling cascade that leads to bronchodilation. This process involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] The elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in improved airflow.[1]

Indacaterol_Signaling_Pathway Indacaterol This compound Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Indacaterol's β2-adrenergic signaling pathway.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods used for the quantification of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
ParameterHPLC-UVHPLC-FluorescenceLC-MS/MS (in Plasma)LC-MS/MS (in Urine)
Linearity Range 10-50 µg/mL0.05-5.0 µg/mL0.075-100 ng/mL0.075-100 ng/mL
Limit of Detection (LOD) 0.17 µg/mL8.6 x 10⁻³ µg/mLNot ReportedNot Reported
Limit of Quantification (LOQ) 0.52 µg/mL26.1 x 10⁻³ µg/mL0.075 ng/mLNot Reported
Accuracy (% Recovery) 99.97-100.4%Not Reported99.8-113.6%Not Reported
Precision (%RSD) < 2%< 2%7.6-10.8%< 15-20%
Sample Matrix Bulk and TabletBulk and CapsulesHuman PlasmaHuman Urine
Table 2: Spectrophotometric and Other Methods
ParameterUV SpectrophotometrySpectrofluorimetryCapillary Electrophoresis
Linearity Range 12-18 µg/mL1.0-40.0 ng/mL2.50-20.0 µg/mL
Limit of Detection (LOD) Not Reported0.075 ng/mL0.011 µg/mL
Limit of Quantification (LOQ) Not Reported0.226 ng/mL0.037 µg/mL
Accuracy (% Recovery) > 98%99.97 ± 0.81%Not Reported
Precision (%RSD) < 2%0.81%Not Reported
Sample Matrix Pharmaceutical Dosage FormBulk Powder and CapsulesPharmaceutical Preparation

Experimental Protocols

This section provides a detailed overview of the methodologies for the key analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.

  • Chromatographic System: A Shimadzu HPLC system with a UV detector is used.

  • Column: A Phenomenex C18 column (250mm x 4.6ID, 5 micron particle size) is commonly employed.

  • Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 6.8) in a 75:25 ratio is used as the mobile phase.

  • Flow Rate: The flow rate is maintained at 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 260 nm.

  • Sample Preparation: A standard stock solution is prepared by dissolving a known amount of Indacaterol maleate in the mobile phase to achieve a concentration range of 10-50 µg/mL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of this compound in biological matrices such as human plasma and urine.

  • Sample Preparation (Liquid-Liquid Extraction for Plasma):

    • To a plasma sample, an internal standard (e.g., Formoterol) is added.

    • The sample is acidified, and then extraction is performed using ethyl acetate.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic System: An HPLC system coupled with a tandem mass spectrometer is used.

  • Column: A C18 column is typically used for separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of deionized water and methanol (30:70 v/v) with formic acid is common.

  • Flow Rate: A flow rate of 1 mL/min is generally used.

  • Mass Spectrometry Detection: Detection is carried out using a mass spectrometer with electrospray ionization (ESI) in the positive ion mode. The mass-to-charge ratios (m/z) monitored for Indacaterol and its fragment are typically 393.3 and 173.2, respectively.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MS Mass Spectrometry Detection (ESI+) HPLC->MS Data Data Acquisition & Quantification MS->Data

A typical workflow for LC-MS/MS bioanalysis.
UV-Visible Spectrophotometry

A simple and cost-effective method for the estimation of this compound in pharmaceutical formulations.

  • Instrumentation: A UV/VIS spectrophotometer with matched quartz cells is used.

  • Solvent: Methanol is commonly used as the solvent for sample preparation.

  • Wavelength of Maximum Absorbance (λmax): The absorbance is measured at the λmax of Indacaterol, which is around 260 nm.

  • Sample Preparation: A standard stock solution of Indacaterol is prepared by dissolving a known weight of the drug in the solvent. Working standard solutions are then prepared by appropriate dilution to fall within the linear range of the method.

Conclusion

The choice of an analytical method for the quantification of this compound is dependent on the specific application, required sensitivity, and the nature of the sample matrix.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications where trace amounts of the drug need to be quantified in complex biological fluids.

  • HPLC with UV or fluorescence detection provides a good balance of sensitivity, specificity, and cost-effectiveness for routine quality control analysis of pharmaceutical products. The fluorescence detection method offers significantly higher sensitivity compared to UV detection.

  • UV-Visible Spectrophotometry is a simple, rapid, and economical method suitable for the quantification of this compound in bulk drug and high-concentration dosage forms, though it is less specific than chromatographic methods.

Researchers and drug development professionals should consider these factors when selecting and validating an analytical method to ensure accurate and reliable quantification of this compound.

References

A Comparative Analysis of the Duration of Action of (S)-Indacaterol and Other Long-Acting Beta-Agonists

Author: BenchChem Technical Support Team. Date: November 2025

In the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD), long-acting beta-agonists (LABAs) are a cornerstone of therapy, providing sustained bronchodilation. (S)-Indacaterol, an ultra-long-acting beta-agonist (ultra-LABA), is distinguished by its 24-hour duration of action, allowing for once-daily dosing.[1][2] This guide provides a comparative overview of the duration of action of this compound against other commonly prescribed LABAs, supported by experimental data and detailed methodologies.

Quantitative Comparison of LABA Pharmacodynamics

The onset and duration of action are critical parameters in evaluating the efficacy of bronchodilators. The following table summarizes these key pharmacodynamic properties for this compound and other selected LABAs.

DrugOnset of ActionDuration of ActionDosing Frequency
This compound ~5 minutes[2][3]≥ 24 hours[1]Once-daily
Salmeterol Slower than Formoterol and Indacaterol~12 hoursTwice-daily
Formoterol ~2-3 minutes~12 hoursTwice-daily
Olodaterol Rapid≥ 24 hoursOnce-daily
Vilanterol Rapid≥ 24 hoursOnce-daily

Experimental Protocols for Assessing Bronchodilator Duration of Action

The data presented above are derived from rigorous clinical trials designed to evaluate the efficacy and duration of action of inhaled bronchodilators. A typical experimental design for such studies is outlined below.

Study Design: A common approach is a randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Patients with a confirmed diagnosis of moderate-to-severe, stable asthma or COPD are recruited. Inclusion criteria often include a demonstrated reversibility of airflow obstruction in response to a short-acting beta-agonist.

  • Treatment Arms: In a crossover design, each patient receives single doses of the investigational LABA at various dosages, a placebo, and often an active comparator (another LABA) on separate study days, with a washout period between each treatment.

  • Primary Endpoint: The primary efficacy variable is typically the change in Forced Expiratory Volume in one second (FEV1) over a specified time period (e.g., 12 or 24 hours) post-inhalation. Serial measurements of FEV1 and other spirometric parameters like specific airways conductance (SGAW) are performed at regular intervals.

  • Data Analysis: The duration of action is determined by the time over which a statistically and clinically significant improvement in FEV1 is maintained compared to placebo.

Signaling Pathway of Long-Acting Beta-Agonists

LABAs exert their therapeutic effect by stimulating beta-2 adrenergic receptors (β2-AR) on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation.

LABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LABA LABA (this compound, etc.) B2AR β2-Adrenergic Receptor LABA->B2AR Binds G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) (Inactive) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: General signaling pathway of LABAs leading to bronchodilation.

Experimental Workflow for Comparing LABA Duration of Action

The following diagram illustrates a typical workflow for a clinical trial designed to compare the duration of action of different LABAs.

LABA_Comparison_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (Crossover Design) cluster_assessment Assessment Patient_Recruitment Patient Recruitment (Asthma/COPD) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Screening Screening & Baseline Measurements (FEV1) Informed_Consent->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Treatment_A Treatment A (this compound) Randomization->Treatment_A Treatment_B Treatment B (Comparator LABA) Randomization->Treatment_B Placebo Placebo Randomization->Placebo Serial_Spirometry Serial Spirometry (FEV1, etc.) over 24h Treatment_A->Serial_Spirometry Treatment_B->Serial_Spirometry Placebo->Serial_Spirometry Washout Washout Period Washout->Randomization Next Period Serial_Spirometry->Washout Data_Analysis Data Analysis (Comparison of FEV1 change) Serial_Spirometry->Data_Analysis After all periods

Caption: Typical experimental workflow for a LABA comparison clinical trial.

References

In Vitro-In Vivo Correlation of (S)-Indacaterol Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance and in vivo pharmacokinetics of (S)-Indacaterol, an ultra-long-acting β2-adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD). The objective is to delineate the relationship between laboratory-based measurements and clinical pharmacokinetic outcomes, a critical aspect of drug development and bioequivalence assessment. While a definitive in vitro-in vivo correlation (IVIVC) has been established, this guide draws upon a comprehensive review of publicly available data to present a comparative overview.

Data Presentation

The following tables summarize quantitative data from various in vitro and in vivo studies of this compound delivered via the Breezhaler® dry powder inhaler. It is important to note that the in vitro and in vivo data presented below are compiled from different studies and are intended to be representative of the product's performance. A direct correlation from a single study with comprehensive data was not publicly available.

Table 1: Representative In Vitro Performance of Indacaterol Maleate Inhalation Powder

ParameterMethodResultReference
Emitted DoseAndersen Cascade Impactor (ACI)Manufacturer Specific[1]
Fine Particle Dose (FPD)Andersen Cascade Impactor (ACI)Formulation Dependent[2]
Mass Median Aerodynamic Diameter (MMAD)Andersen Cascade Impactor (ACI)~3.1 µm (with AIT)[2]
Geometric Standard Deviation (GSD)Andersen Cascade Impactor (ACI)~1.9 (with AIT)[2]
In Vitro Dissolution (after 60 min)Franz Diffusion Cell>85%[3]

Table 2: Representative In Vivo Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)

ParameterDoseValueReference
Tmax (median)150 µg15 min
Cmax (mean ± SD)150 µg253 ± 110 pg/mL
AUC0-24h (mean ± SD)150 µg1470 ± 540 pg·h/mL
Tmax (median)300 µg15 min
Cmax (mean ± SD)300 µg563 ± 230 pg/mL
AUC0-24h (mean ± SD)300 µg3380 ± 1170 pg·h/mL

Table 3: Representative In Vivo Pharmacokinetic Parameters of this compound in Healthy Volunteers (Steady State - Day 14)

ParameterDoseValueReference
Cmax,ss (mean ± SD)150 µg394 ± 130 pg/mL
AUC0-24h,ss (mean ± SD)150 µg4440 ± 1790 pg·h/mL
t1/2,acc (mean ± SD)150 µg33.9 ± 10.9 h
Cmax,ss (mean ± SD)300 µg754 ± 260 pg/mL
AUC0-24h,ss (mean ± SD)300 µg9000 ± 3210 pg·h/mL
t1/2,acc (mean ± SD)300 µg35.8 ± 9.1 h

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments related to the in vitro and in vivo assessment of this compound.

In Vitro Aerosol Performance Testing using the Alberta Idealized Throat (AIT)

A strong in vitro-in vivo correlation has been observed for indacaterol-based formulations when using the Alberta Idealized Throat (AIT), a more realistic model of the human throat than standard induction ports.

Objective: To determine the aerodynamic particle size distribution (APSD) of this compound delivered from a dry powder inhaler (DPI) using a cascade impactor coupled with the AIT.

Materials:

  • This compound Maleate inhalation capsules

  • Breezhaler® device

  • Alberta Idealized Throat (AIT) model (Adult)

  • Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)

  • Vacuum pump

  • Flow meter

  • Collection plates/filters for the impactor

  • Solvent for drug recovery (e.g., methanol:water mixture)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Assemble the cascade impactor with collection plates, coating the plates with a suitable solvent to prevent particle bounce if necessary.

  • Connect the AIT to the inlet of the cascade impactor.

  • Connect the impactor to a vacuum pump through a flow meter.

  • Calibrate the airflow to a constant rate that generates a 4 kPa pressure drop across the inhaler, which is typical for patient inhalation.

  • Load a single this compound capsule into the Breezhaler® device.

  • Insert the mouthpiece of the Breezhaler® into the AIT inlet.

  • Activate the vacuum pump to draw air through the inhaler and impactor for a set duration (e.g., 2 seconds to draw 4 L of air).

  • Disassemble the impactor and the AIT.

  • Rinse each component (mouthpiece, AIT, impactor stages, and filter) with the recovery solvent to dissolve the deposited drug.

  • Quantify the amount of this compound in each rinse solution using a validated HPLC method.

  • Calculate the Emitted Dose, Fine Particle Dose (FPD), Mass Median Aerodynamic Diameter (MMAD), and Geometric Standard Deviation (GSD).

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of inhaled this compound in healthy volunteers.

Study Design: A single-center, randomized, open-label, crossover study design is often employed.

Participants: Healthy adult male and female volunteers, typically non-smokers with normal lung function.

Procedure:

  • Screening: Potential participants undergo a thorough medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

  • Dosing: After an overnight fast, subjects receive a single inhaled dose of this compound (e.g., 150 µg or 300 µg) administered via the Breezhaler® device under supervision. To distinguish between pulmonary and oral absorption, a cohort may receive activated charcoal orally to block gastrointestinal absorption.

  • Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

  • Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. Plasma concentrations of this compound are determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2.

  • Safety Monitoring: Subjects are monitored for adverse events throughout the study. Vital signs, ECGs, and clinical laboratory tests are repeated at the end of the study.

In Vitro Dissolution Testing

Objective: To determine the dissolution rate of this compound from the inhalation powder.

Apparatus: A validated ion pair chromatographic method can be used for simultaneous determination and in vitro dissolution studies. A common apparatus is the Franz diffusion cell.

Materials:

  • This compound Maleate inhalation powder

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose)

  • Dissolution medium: Phosphate buffered saline (PBS, pH 7.4)

  • HPLC system with UV detector

Procedure:

  • The powder from an inhalation capsule is placed on the synthetic membrane.

  • The membrane is mounted in the Franz diffusion cell, separating the donor compartment (containing the powder) from the receptor compartment.

  • The receptor compartment is filled with the dissolution medium, maintained at 37°C, and stirred continuously.

  • At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium to maintain sink conditions.

  • The concentration of this compound in the samples is determined by a validated HPLC method.

  • The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.

Mandatory Visualization

Signaling Pathway of this compound

This compound exerts its bronchodilatory effect by acting as a long-acting agonist at the β2-adrenergic receptor, a G-protein coupled receptor. The binding of this compound initiates a signaling cascade that leads to the relaxation of airway smooth muscle.

Indacaterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Indacaterol This compound Beta2_AR β2-Adrenergic Receptor Indacaterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive Phosphorylates MLCK_active Active Myosin Light Chain Kinase (MLCK) MLCK_active->MLCK_inactive Relaxation Bronchodilation (Muscle Relaxation) MLCK_inactive->Relaxation

Figure 1. This compound β2-Adrenergic Signaling Pathway.
Experimental Workflow for IVIVC Establishment

The establishment of an in vitro-in vivo correlation involves a systematic process of comparing data from laboratory-based experiments with data from clinical studies.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation Analysis Formulation Indacaterol Formulation (e.g., Lactose Blend, PulmoSphere™) DPI Dry Powder Inhaler (Breezhaler®) Formulation->DPI AIT_Testing Aerosol Performance Testing (AIT + Cascade Impactor) DPI->AIT_Testing Invitro_Data In Vitro Data (Emitted Dose, FPD, MMAD) AIT_Testing->Invitro_Data Correlation Mathematical Modeling and Statistical Correlation Invitro_Data->Correlation Clinical_Trial Clinical Pharmacokinetic Study (Healthy Volunteers) Dosing Inhalation of Indacaterol Clinical_Trial->Dosing PK_Sampling Blood Sampling Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis Invivo_Data In Vivo Data (Cmax, AUC, Tmax) PK_Analysis->Invivo_Data Invivo_Data->Correlation IVIVC_Model Established IVIVC Model Correlation->IVIVC_Model

Figure 2. Experimental Workflow for Establishing IVIVC.

References

A Head-to-Head Comparison of (S)-Indacaterol and Olodaterol in Airway Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the airway relaxation properties of two prominent long-acting β2-adrenoceptor agonists: (S)-Indacaterol and Olodaterol. This analysis is based on available preclinical data from in vitro studies on human airway tissues and cells.

This compound and Olodaterol are both classified as ultra-long-acting β2-agonists (ultra-LABAs) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). Their primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation. This guide delves into the comparative pharmacology of these two compounds, focusing on their potency, efficacy, and mechanism of action in airway relaxation assays.

Comparative Efficacy and Potency in In Vitro Assays

The following table summarizes the key pharmacological parameters of this compound and Olodaterol derived from in vitro studies on human tissues and cells. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

ParameterThis compoundOlodaterolReference Tissue/Cell
Potency (pEC50) 8.06 ± 0.02~9.0 (EC50 = 0.1 nM)Recombinant human β2-adrenoceptor
8.82 ± 0.41-Isolated human bronchi
Intrinsic Activity (Emax) 73 ± 1% (of Isoprenaline)88% (of Isoprenaline)Recombinant human β2-adrenoceptor
77 ± 5%-Isolated human bronchi
Agonist Type Partial agonist with high intrinsic efficacyNear full agonistRecombinant human β2-adrenoceptor
Onset of Action Fast (7.8 ± 0.7 min)FastIsolated human bronchi
Duration of Action >12 hours24 hours (in preclinical models)Isolated human bronchi

Signaling Pathway and Mechanism of Action

Both this compound and Olodaterol exert their bronchodilatory effects by activating the β2-adrenoceptor, a G-protein coupled receptor located on the surface of airway smooth muscle cells. This activation initiates a downstream signaling cascade, as depicted in the diagram below.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Indacaterol This compound B2AR β2-Adrenoceptor Indacaterol->B2AR Olodaterol Olodaterol Olodaterol->B2AR Gs Gs Protein B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Phosphorylation of target proteins

Caption: β2-Adrenoceptor signaling pathway for airway relaxation.

Upon binding of this compound or Olodaterol to the β2-adrenoceptor, the associated Gs protein is activated. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle.[1][2]

Experimental Protocols

The data presented in this guide are derived from established in vitro assays designed to assess the relaxant properties of bronchodilators. Below are detailed methodologies for two key experimental approaches.

Isolated Human Bronchus Relaxation Assay

This organ bath technique directly measures the effect of a compound on the contractility of airway smooth muscle.

G cluster_workflow Isolated Human Bronchus Assay Workflow Tissue Human lung tissue (from surgery) Dissection Dissection of bronchial rings Tissue->Dissection Mounting Mount in organ bath with Krebs-Henseleit solution (37°C, 95% O2 / 5% CO2) Dissection->Mounting Equilibration Equilibration under optimal tension Mounting->Equilibration Contraction Induce contraction (e.g., with carbachol or electrical field stimulation) Equilibration->Contraction Drug_Addition Cumulative addition of β2-agonist (this compound or Olodaterol) Contraction->Drug_Addition Measurement Measure isometric tension changes Drug_Addition->Measurement Analysis Generate concentration-response curve to determine pEC50 and Emax Measurement->Analysis

Caption: Workflow for isolated human bronchus relaxation assay.

Methodology:

  • Tissue Preparation: Human bronchial tissues are obtained from patients undergoing lung resection surgery. Bronchial rings of appropriate size are carefully dissected.[1]

  • Mounting: The bronchial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with a mixture of 95% O2 and 5% CO2.

  • Equilibration and Contraction: The tissues are allowed to equilibrate under an optimal resting tension. A contractile agent, such as carbachol or electrical field stimulation, is then added to induce a stable contraction.

  • Drug Administration: Cumulative concentrations of the β2-agonist (this compound or Olodaterol) are added to the organ bath.

  • Data Acquisition and Analysis: Changes in isometric tension are continuously recorded. Concentration-response curves are constructed to determine the potency (pEC50) and maximum relaxation (Emax) of the test compound.

cAMP Accumulation Assay in Human Bronchial Smooth Muscle Cells

This cellular assay quantifies the intracellular levels of cAMP, the key second messenger in the β2-adrenoceptor signaling pathway.

References

A Comparative Guide to Enantiomeric Purity Analysis of (S)-Indacaterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric purity of (S)-Indacaterol, a long-acting beta-adrenoceptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD). As the pharmacological activity of Indacaterol resides primarily in the (S)-enantiomer, ensuring its enantiomeric purity is a critical aspect of quality control in drug development and manufacturing.

This document outlines and compares three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The comparison is supported by experimental data from published literature and established analytical practices for similar chiral compounds, providing a practical framework for method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for enantiomeric purity analysis depends on various factors, including the required sensitivity, speed, and available instrumentation. Below is a summary of key performance parameters for HPLC, SFC, and CE in the context of this compound analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a chiral stationary phase and a liquid mobile phase.Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase (typically CO2 with a modifier).Differential migration in an electric field within a capillary containing a chiral selector in the background electrolyte.
Typical Chiral Selector Polysaccharide-based (e.g., Chiralpak series), Pirkle-type, macrocyclic glycopeptides.Polysaccharide-based (e.g., Chiralpak series), cyclofructan-based.Cyclodextrins (e.g., carboxymethyl-α-cyclodextrin).[1]
Resolution (Rs) > 2.0 (estimated)> 2.0 (estimated)3.6[1]
Analysis Time 10 - 20 min (estimated)< 10 min (estimated)< 5 min[1]
Limit of Detection (LOD) ~0.05 µg/mL (estimated)~0.05 µg/mL (estimated)0.04 mg/L for (R)-IND[1]
Limit of Quantification (LOQ) ~0.15 µg/mL (estimated)~0.15 µg/mL (estimated)Not explicitly stated, but method allows detection of 0.1% enantiomeric impurity.[1]
Solvent Consumption HighLowVery Low
Method Development Can be time-consuming.Generally faster than HPLC.Can be complex, requires optimization of multiple parameters.
Advantages Widely available, robust, well-established.Fast analysis, reduced solvent waste, "green" technique.High efficiency, minimal sample and reagent consumption.
Disadvantages Higher solvent cost and waste, longer run times compared to SFC.Requires specialized instrumentation.Can have lower sensitivity for some analytes, reproducibility can be a concern.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for beta-2-agonists and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is a representative approach for the chiral separation of Indacaterol enantiomers based on common practices for similar compounds.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive (e.g., diethylamine) in a ratio of approximately 80:20:0.1 (v/v/v). The exact ratio should be optimized to achieve the desired resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Supercritical Fluid Chromatography (SFC) Method

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.

  • Instrumentation: An analytical SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV detector.

  • Chiral Stationary Phase: Chiralpak IC, 250 x 4.6 mm, 5 µm (or equivalent immobilized polysaccharide-based chiral column).

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol with a basic additive like diethylamine). A typical starting gradient would be 5% to 40% modifier over 5-10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound sample in the modifier solvent to a concentration of approximately 0.5 mg/mL.

Capillary Electrophoresis (CE) Method

This highly efficient technique is particularly useful for rapid enantiomeric separations with minimal sample consumption. The following protocol is based on a published method for Indacaterol enantiomers.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm i.d., effective length of 33 cm.

  • Background Electrolyte (BGE): 50 mM sodium formate buffer (pH 4.0) containing 0.7% (m/v) carboxymethyl-α-cyclodextrin.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the (S)-Indacater_ol sample in the BGE to a suitable concentration (e.g., 1 mg/mL).

Visualizations

To further illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Data Acquisition & Analysis Sample Indacaterol Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution HPLC HPLC Dilution->HPLC SFC SFC Dilution->SFC CE CE Dilution->CE Detection UV Detection HPLC->Detection SFC->Detection CE->Detection Integration Peak Integration Detection->Integration Purity Enantiomeric Purity Calculation Integration->Purity

Caption: Experimental workflow for the enantiomeric purity analysis of this compound.

method_selection Start Start: Select Analytical Method HighThroughput High Throughput Needed? Start->HighThroughput GreenerMethod Greener Method Preferred? HighThroughput->GreenerMethod Yes HighEfficiency Highest Separation Efficiency? HighThroughput->HighEfficiency No SFC Choose SFC GreenerMethod->SFC Yes GreenerMethod->SFC No CE Choose CE HighEfficiency->CE Yes HPLC Choose HPLC HighEfficiency->HPLC No

Caption: Decision tree for selecting an analytical method for this compound enantiomeric purity.

parameter_comparison cluster_speed Analysis Speed cluster_solvent Solvent Consumption cluster_resolution Resolution Title Performance Parameter Comparison cluster_speed cluster_speed cluster_solvent cluster_solvent cluster_resolution cluster_resolution Speed_CE CE (<5 min) Speed_SFC SFC (<10 min) Speed_HPLC HPLC (10-20 min) Solvent_CE CE (Very Low) Solvent_SFC SFC (Low) Solvent_HPLC HPLC (High) Res_CE CE (Excellent, >3) Res_SFC SFC (Good, >2) Res_HPLC HPLC (Good, >2)

Caption: Comparison of key performance parameters for HPLC, SFC, and CE.

References

A Comparative Analysis of (S)-Indacaterol and its (R)-enantiomer at the β2-Adrenoceptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activity of the (S) and (R)-enantiomers of Indacaterol, a potent β2-adrenoceptor agonist. This analysis is supported by experimental data on their binding affinity, potency, and intrinsic efficacy.

Indacaterol, a long-acting β2-agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD), is commercially available as the pure (R)-enantiomer.[1][2] Pharmacological studies have demonstrated that the (R)-enantiomer is a high-efficacy agonist at the human β2-adrenoceptor, exhibiting both a rapid onset and a long duration of action.[3][4] This guide delves into the comparative pharmacology of both the (S)- and (R)-enantiomers to provide a comprehensive understanding of their structure-activity relationship.

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for (S)-Indacaterol and (R)-Indacaterol at the human β2-adrenoceptor.

EnantiomerBinding Affinity (pKi)Reference
(R)-Indacaterol 8.06 ± 0.02[5]
This compound Data not available in searched literature
Table 1: Comparative Binding Affinity of Indacaterol Enantiomers at the Human β2-Adrenoceptor.
EnantiomerPotency (pEC50)Intrinsic Efficacy (Emax, % of Isoprenaline maximum)Reference
(R)-Indacaterol 8.82 ± 0.4177 ± 5%
This compound Data not available in searched literatureData not available in searched literature
Table 2: Comparative Potency and Intrinsic Efficacy of Indacaterol Enantiomers in Functional Assays.

Note: While extensive data is available for the (R)-enantiomer, direct comparative data for the (S)-enantiomer's binding affinity, potency, and intrinsic efficacy at the human β2-adrenoceptor were not found in the publicly available literature searched. A study on the in-vivo conversion of (R)-Indacaterol to its (S)-enantiomer found that after administration of a high dose of the (R)-enantiomer, the concentrations of the (S)-enantiomer in urine were below the limit of quantification, suggesting no significant stereoconversion occurs in vivo.

Signaling Pathway and Experimental Workflow

The activation of the β2-adrenoceptor by an agonist like Indacaterol initiates a well-characterized signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for assessing agonist activity.

G cluster_membrane Cell Membrane β2-AR β2-Adrenoceptor G-Protein Gs Protein β2-AR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Indacaterol Indacaterol Indacaterol->β2-AR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: β2-Adrenoceptor Signaling Pathway.

G cluster_workflow Experimental Workflow Cell_Culture Cell Culture (e.g., CHO cells expressing human β2-adrenoceptor) Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Functional_Assay cAMP Accumulation Assay Cell_Culture->Functional_Assay Data_Analysis Data Analysis (pKi, pEC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for In Vitro Pharmacological Profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key assays used to characterize β2-adrenoceptor agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the β2-adrenoceptor.

Materials:

  • Membrane preparations from cells expressing the human β2-adrenoceptor (e.g., CHO-K1 cells).

  • Radioligand (e.g., [³H]-CGP12177 or [¹²⁵I]-cyanopindolol).

  • Non-labeled competitor ligand (for displacement assays).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 12 mM MgCl₂, 2 mM EDTA, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound (or buffer for total binding and a saturating concentration of a known antagonist for non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the potency (EC50) and intrinsic efficacy (Emax) of a compound as a functional agonist at the β2-adrenoceptor.

Materials:

  • Whole cells expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compound at various concentrations.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor in a suitable buffer for a short period.

  • Compound Addition: Add varying concentrations of the test compound or a reference agonist (like isoprenaline) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (intrinsic efficacy) values. The Emax is often expressed as a percentage of the maximal response to a full agonist like isoprenaline.

References

A Comparative Guide to the Synergistic Effects of (S)-Indacaterol with Inhaled Corticosteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic interactions between (S)-Indacaterol, a long-acting β2-agonist (LABA), and inhaled corticosteroids (ICS). The combination of these two drug classes is a cornerstone of therapy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Understanding their synergistic effects at a molecular and clinical level is crucial for the development of more effective therapeutics.

Data Presentation: Clinical Efficacy

The synergistic action of this compound and ICS translates into significant improvements in lung function. The following tables summarize key quantitative data from clinical trials, comparing combination therapies containing this compound with other established treatments.

Table 1: Comparison of Trough FEV1 in Patients with Moderate-to-Very-Severe COPD (12-Week Study)

Treatment GroupNBaseline Trough FEV1 (L)LS Mean Change from Baseline (L)LS Mean Treatment Difference vs. Sal/Flu (mL)95% CIp-value
IND/MF (150/160 µg) once-daily 3161.250.14256.027.7, 83.3<0.001
Sal/Flu (50/500 µg) twice-daily 3131.260.086---

FEV1: Forced Expiratory Volume in 1 second; IND/MF: Indacaterol/Mometasone Furoate; Sal/Flu: Salmeterol/Fluticasone Propionate; LS: Least Squares; CI: Confidence Interval. Data adapted from a 12-week, randomized, double-blind, Phase II study.[1]

Table 2: Comparison of Peak FEV1 in Patients with Asthma (21-Day Study)

Treatment GroupNBaseline Peak FEV1 (L)LS Mean Change from Baseline (L)LS Mean Treatment Difference vs. SAL/FLU (mL)95% CIp-value
IND/GLY/MF (High-dose) once-daily ---172137, 208<0.001
IND/GLY/MF (Medium-dose) once-daily ---159123, 195<0.001
SAL/FLU (High-dose) twice-daily ------

FEV1: Forced Expiratory Volume in 1 second; IND/GLY/MF: Indacaterol/Glycopyrronium/Mometasone Furoate; SAL/FLU: Salmeterol/Fluticasone Propionate; LS: Least Squares; CI: Confidence Interval. Data adapted from a Phase II clinical study.[2]

Experimental Protocols

The synergistic effects of (S)-Indacaterlo and ICS have been elucidated through various in-vitro and ex-vivo experimental models. Below are detailed methodologies for key experiments.

2.1. In-Vitro Glucocorticoid Receptor (GR) Activation Assay

  • Objective: To quantify the potentiation of glucocorticoid receptor (GR)-mediated gene transcription by this compound.

  • Cell Line: Human bronchial epithelial cells (BEAS-2B) or human lung adenocarcinoma cells (A549) stably transfected with a glucocorticoid response element (GRE)-luciferase reporter plasmid.[3][4]

  • Protocol:

    • Cell Culture: Culture the GRE-luciferase reporter cells in appropriate media until they reach 80-90% confluency.

    • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treatment: Treat the cells with varying concentrations of an ICS (e.g., mometasone furoate, fluticasone propionate) in the presence or absence of a fixed concentration of this compound. Include control groups with vehicle only, ICS only, and this compound only.

    • Incubation: Incubate the treated cells for 6-24 hours to allow for GR activation and luciferase expression.[5]

    • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Quantify the fold change in luciferase activity relative to the vehicle control. Assess synergy using a recognized model such as the Bliss Independence model. A synergistic effect is observed if the combined effect of the ICS and this compound is greater than the calculated sum of their individual effects.

2.2. Ex-Vivo Human Bronchial Ring Relaxation Assay

  • Objective: To assess the synergistic effect of this compound and ICS on airway smooth muscle relaxation.

  • Tissue Source: Human bronchial tissue obtained from lung resections.

  • Protocol:

    • Tissue Preparation: Dissect the bronchi into rings of 2-4 mm in width and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • Pre-contraction: Pre-contract the bronchial rings with a bronchoconstrictor agent (e.g., methacholine, histamine) to induce a stable muscle tone.

    • Drug Administration: Add cumulative concentrations of this compound, an ICS, or a combination of both to the organ baths.

    • Measurement: Record the changes in isometric tension of the bronchial rings. Relaxation is expressed as a percentage of the pre-contracted tone.

  • Data Analysis: Construct concentration-response curves and calculate the EC50 values for each drug and the combination. Synergy can be determined by comparing the observed relaxation with the expected additive effect.

Visualizations: Signaling Pathways and Experimental Workflows

3.1. Signaling Pathway of LABA-ICS Synergy

The synergistic interaction between this compound and ICS occurs at the molecular level, primarily through the crosstalk between the β2-adrenergic receptor and the glucocorticoid receptor signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus b2ar β2-Adrenergic Receptor g_protein Gs Protein b2ar->g_protein Activates indacaterol This compound indacaterol->b2ar Binds ics ICS gr_complex GR-HSP Complex ics->gr_complex Binds ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates gr_active Activated GR pka->gr_active Phosphorylates & Enhances Nuclear Translocation gene Anti-inflammatory Gene Transcription pka->gene Potentiates Transcription gr_complex->gr_active Dissociates & Activates gr_dimer GR Dimer gr_active->gr_dimer Dimerizes & Translocates gre GRE gr_dimer->gre Binds to gre->gene Initiates

Caption: Molecular signaling pathway of this compound and ICS synergy.

3.2. Experimental Workflow for In-Vitro Synergy Assessment

The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound and ICS in a cell-based assay.

Caption: General workflow for in-vitro drug synergy assessment.

3.3. Logical Relationship of Synergy

This diagram illustrates the concept of synergy, where the combined effect of two drugs is greater than the sum of their individual effects.

G cluster_individual Individual Effects cluster_combined Combined Effect A Effect of This compound Alone C Additive Effect (A + B) A->C B Effect of ICS Alone B->C D Synergistic Effect (Observed > A + B) C->D < Observed

Caption: Logical relationship illustrating the concept of synergy.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-Indacaterol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like (S)-Indacaterol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of research activities. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

All unused or expired investigational medications, including this compound, must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations[1][2]. It is crucial for all research laboratories to implement proper pharmaceutical waste disposal procedures to protect human health and the environment[1].

Initial Waste Characterization and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards[3][4]. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.

Key Environmental and Toxicity Data:

ParameterValue/InformationSource
Persistence Potentially persistent; Not readily biodegradable (0% degradation in 28 days).
Bioaccumulation Low potential for bioaccumulation (Log P = -0.74 at 20.1°C).
Acute Toxicity Low acute toxicity.
Environmental Risk The use of indacaterol has been considered to result in insignificant environmental risk based on 2018 sales data in Sweden.

General Disposal Workflow

The following diagram outlines the general decision-making and procedural workflow for the disposal of this compound in a laboratory setting. This process is designed to comply with general laboratory waste management principles.

Caption: Disposal Workflow for this compound.

Experimental Protocols for Disposal

While no specific experimental protocols for the disposal of this compound were found, the following general procedures for handling pharmaceutical waste in a laboratory setting should be adapted and followed. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance .

1. Waste Segregation and Containerization:

  • Pure this compound and Formulations: Unused or expired pure this compound or its formulations should be treated as chemical waste.

  • Contaminated Materials: Items such as personal protective equipment (PPE), pipette tips, and other labware contaminated with this compound should be collected separately.

  • Empty Containers: "Empty" containers that held this compound should be managed according to institutional guidelines. Rinsing may be required, and the rinsate must be collected and treated as hazardous waste. Labels on empty containers should be defaced before disposal.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the associated hazards (e.g., toxic, irritant), and the date waste was first added.

  • Store waste in a designated Satellite Accumulation Area (SAA) that is away from general laboratory traffic and drains.

  • Ensure that incompatible waste streams are segregated to prevent reactions.

3. Disposal Procedure:

  • Hazardous Waste Determination: Contact your institution's EHS department to determine if this compound is classified as a hazardous waste under RCRA guidelines.

  • EHS Coordination: Your EHS department will provide specific instructions for collection and disposal. They will arrange for pickup by an approved hazardous waste vendor.

  • Incineration: Most pharmaceutical waste is incinerated at a licensed medical incineration site.

  • Documentation: Maintain meticulous records of all disposed chemical waste, including the date of disposal and the method used. A certificate of destruction may be provided by the disposal vendor.

Important Considerations:

  • Do Not Dispose Down the Drain: Pharmaceutical waste, including this compound, should not be disposed of down the sink or in the regular trash.

  • Regulatory Compliance: The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals through RCRA. State and local regulations may also apply.

  • Training: All laboratory personnel handling chemical waste must be trained on proper disposal procedures and emergency protocols.

By following these guidelines and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling (S)-Indacaterol

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Indacaterol is a potent, ultra-long-acting beta-2 adrenergic agonist. Due to its pharmacological activity at low doses, it requires stringent handling procedures to ensure the safety of laboratory personnel. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals.

Hazard Identification and Occupational Exposure Control

This compound is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation[1][2][3]. While a specific Occupational Exposure Limit (OEL) for this compound is not publicly established, it is prudent to handle it as a potent compound. In the absence of a defined OEL, a control banding approach is recommended, treating the substance as highly potent, which necessitates robust containment strategies[4][5]. For similar potent beta-2 adrenergic agonists like formoterol, handling in a laboratory hood is advised, and direct contact should be avoided.

Key Hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Serious eye irritation

  • Skin irritation

  • Respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves. Gloves must be inspected before use and changed regularly, especially if contaminated.Prevents skin contact and absorption.
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be worn for additional protection against splashes.Protects against eye irritation from airborne particles or splashes.
Body Protection A dedicated disposable lab coat or a full-body disposable suit (e.g., Tyvek). Impervious clothing is recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a primary engineering control. A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.Minimizes the risk of inhalation, which is a primary route of exposure.

Operational Plan for Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure risk. All handling of this compound powder should occur within a designated and controlled area.

1. Preparation:

  • Designated Area: All manipulations of solid this compound should be performed in a primary engineering control, such as a certified chemical fume hood, glove box, or an isolator to ensure containment.

  • Decontamination: Have a validated decontamination solution readily available in the work area.

  • Waste Management: Prepare clearly labeled, sealed waste containers for solid, liquid, and contaminated PPE waste.

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.

2. Handling:

  • Weighing and Transfer: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.

  • Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered as much as possible.

  • Spill Management: In case of a spill, immediately alert personnel in the vicinity. Use a pre-assembled chemical spill kit, working from the perimeter of the spill inwards. All materials used for spill cleanup must be disposed of as hazardous waste.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used with a validated cleaning agent.

  • PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

  • Personal Hygiene: After removing all PPE, wash hands and any potentially exposed skin thoroughly with soap and water.

Below is a workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Enter Designated Handling Area don_ppe Don PPE (Double Gloves, Gown, Goggles, Respirator) prep_area->don_ppe prep_workspace Prepare Workspace in Containment (e.g., Fume Hood) don_ppe->prep_workspace prep_waste Prepare Labeled Waste Containers prep_workspace->prep_waste weigh Weigh this compound (Minimize Dust) prep_waste->weigh transfer Transfer Compound weigh->transfer dissolve Prepare Solution (Add Solvent Slowly) transfer->dissolve decon_equip Decontaminate Equipment and Surfaces dissolve->decon_equip dispose_waste Segregate and Dispose of Waste decon_equip->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash exit exit wash->exit Exit Area

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips).

  • Liquid Waste: Solutions containing this compound.

  • Contaminated PPE: Used gloves, disposable lab coats, etc.

2. Waste Containment:

  • All waste streams must be collected in separate, clearly labeled, and sealed containers.

  • Containers should be robust and leak-proof.

3. Disposal Method:

  • This compound waste should be disposed of as hazardous chemical waste.

  • The primary disposal route is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.

  • Do not discharge this compound waste into sewer systems or general trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram outlines the decision-making process for the disposal of this compound waste.

cluster_segregation Waste Segregation cluster_containment Containment start Waste Generated (Solid, Liquid, PPE) solid_waste Solid Waste (e.g., unused powder, contaminated items) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste ppe_waste Contaminated PPE start->ppe_waste contain_solid Seal in Labeled Hazardous Solid Waste Container solid_waste->contain_solid contain_liquid Seal in Labeled Hazardous Liquid Waste Container liquid_waste->contain_liquid contain_ppe Seal in Labeled Solid Waste Container ppe_waste->contain_ppe disposal Arrange for Pickup by Licensed Hazardous Waste Vendor contain_solid->disposal contain_liquid->disposal contain_ppe->disposal incineration Controlled Incineration or Chemical Destruction disposal->incineration

Caption: Disposal Workflow for this compound Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.